Technical Documentation Center

2-Nitro-4-(trifluoromethyl)mandelic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Nitro-4-(trifluoromethyl)mandelic acid

Core Science & Biosynthesis

Foundational

what are the physicochemical properties of 2-Nitro-4-(trifluoromethyl)mandelic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-4-(trifluoromethyl)mandelic acid Prepared by a Senior Application Scientist Introduction 2-Nitro-4-(trifluoromethyl)mandelic acid is a specialized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-4-(trifluoromethyl)mandelic acid

Prepared by a Senior Application Scientist

Introduction

2-Nitro-4-(trifluoromethyl)mandelic acid is a specialized aromatic alpha-hydroxy acid. Its structure combines the chiral scaffold of mandelic acid with two potent electron-withdrawing groups on the phenyl ring: a nitro group and a trifluoromethyl group. These substituents are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance properties such as metabolic stability and membrane permeability, while the nitro group serves as a versatile synthetic handle for further chemical modifications.[1] Mandelic acid and its derivatives are crucial chiral building blocks in the synthesis of a variety of pharmaceuticals, including antibiotics and anticancer agents.[2][3]

This guide provides a comprehensive overview of the anticipated physicochemical properties of 2-Nitro-4-(trifluoromethyl)mandelic acid. Due to the limited availability of experimental data for this specific molecule in public literature, this document leverages established principles of physical organic chemistry and available data from structurally analogous compounds to provide a robust predictive profile. We will detail the core molecular properties, predict key physicochemical parameters, and outline the standard experimental workflows for their empirical determination and validation.

Molecular Structure and Chemical Identifiers

The foundational step in characterizing any chemical entity is to define its structure and associated identifiers. These data provide the basis for all subsequent theoretical and experimental assessments.

Chemical Structure

The IUPAC name for this compound is 2-hydroxy-2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid . The structure features a central chiral carbon bonded to a hydroxyl group, a carboxylic acid group, a hydrogen atom, and a 2-nitro-4-(trifluoromethyl)phenyl group.

Caption: 2D structure of 2-Nitro-4-(trifluoromethyl)mandelic acid.

Core Identifiers

A summary of the key chemical identifiers for this molecule is presented below. The molecular weight is calculated based on its chemical formula.

PropertyValueSource
IUPAC Name 2-hydroxy-2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid-
Molecular Formula C₉H₆F₃NO₅Calculated
Molecular Weight 265.14 g/mol Calculated
Chirality Contains one chiral center-
SMILES (Simplified) O=C(O)C(O)c1cc(ccc1[O-])C(F)(F)F-

Physicochemical Properties: A Predictive Analysis

Direct experimental data for 2-Nitro-4-(trifluoromethyl)mandelic acid is scarce. However, we can predict its properties with a high degree of confidence by analyzing data from structurally related compounds. The primary reference compounds are mandelic acid, 4-(trifluoromethyl)mandelic acid, and 2-nitro-4-(trifluoromethyl)benzoic acid.

PropertyPredicted Value / RangeRationale & Comparative Data
Appearance White to off-white crystalline solidBased on related mandelic and benzoic acid derivatives.[4]
Melting Point (°C) 135 - 150The melting point of 4-(trifluoromethyl)mandelic acid is 127-133°C.[4][5] The related 2-nitro-4-(trifluoromethyl)benzoic acid melts at 134-138°C. The addition of a nitro group to the mandelic acid structure is expected to increase crystal lattice energy, likely raising the melting point compared to its non-nitrated analog.
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO); sparingly soluble in water.Mandelic acid itself is soluble in water and polar organic solvents.[6][7] The highly nonpolar trifluoromethyl group and the bulky nitro group will decrease aqueous solubility. 4-(trifluoromethyl)mandelic acid is noted to be less soluble in water than in organic solvents like ethanol and DMSO.[8]
pKa ~2.5 - 3.0The pKa of mandelic acid is approximately 3.75.[9] Both the nitro and trifluoromethyl groups are strongly electron-withdrawing, which will stabilize the carboxylate anion and significantly increase the acidity (lower the pKa) of the carboxylic acid proton.

Experimental Protocols for Characterization

To empirically determine the physicochemical properties of a novel compound like 2-Nitro-4-(trifluoromethyl)mandelic acid, a systematic analytical workflow is required. This section outlines the standard methodologies.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Properties Synthesis Chemical Synthesis Purification Crystallization / Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC / Chiral HPLC (Purity & ee) Purification->HPLC MP Melting Point (DSC) HPLC->MP Sol Solubility (Gravimetric / HPLC) HPLC->Sol pKa pKa Determination (Potentiometric Titration) HPLC->pKa

Caption: Standard workflow for the characterization of a novel chemical entity.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

  • Expected Observations:

    • ¹H NMR: Will show distinct signals for the aromatic protons, the methine proton (CH-OH), and exchangeable protons from the hydroxyl and carboxylic acid groups. The aromatic signals will be complex due to the substitution pattern.[10][11]

    • ¹³C NMR: Will show signals for the carbonyl carbon, the chiral methine carbon, aromatic carbons, and the carbon of the CF₃ group.

    • ¹⁹F NMR: Will show a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

2. Infrared (IR) Spectroscopy:

  • Protocol:

    • Prepare the sample using a KBr pellet or as a thin film.

    • Acquire the spectrum using an FTIR spectrometer.

  • Expected Observations:

    • Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).

    • O-H stretch from the alcohol (~3500-3200 cm⁻¹).

    • C=O stretch from the carboxylic acid (~1700-1750 cm⁻¹).

    • Asymmetric and symmetric N-O stretches from the nitro group (~1550 and ~1350 cm⁻¹).

    • Strong C-F stretches from the trifluoromethyl group (~1100-1300 cm⁻¹).

3. High-Resolution Mass Spectrometry (HRMS):

  • Protocol:

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an ESI-TOF or Orbitrap mass spectrometer in negative ion mode.

  • Expected Observations:

    • The primary observation will be the [M-H]⁻ ion, providing an exact mass that can be used to confirm the elemental composition (C₉H₅F₃NO₅⁻).

Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC):

  • Causality: As the molecule is chiral, it will exist as a pair of enantiomers. Chiral HPLC is essential to separate and quantify these enantiomers, which is critical in drug development as different enantiomers can have vastly different biological activities.

  • Protocol:

    • Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H).

    • Develop a mobile phase, typically a mixture of hexane and a polar alcohol like isopropanol.

    • Inject a solution of the racemic standard to determine the retention times of the two enantiomers.

    • Analyze the synthesized sample to determine the enantiomeric excess (ee).

Determination of Physical Constants

1. Melting Point:

  • Protocol:

    • Place a small amount of the crystalline sample in a capillary tube.

    • Use a calibrated melting point apparatus or a Differential Scanning Calorimeter (DSC) for a more precise measurement.

    • Record the temperature range from the onset of melting to complete liquefaction.

2. Solubility:

  • Protocol (Equilibrium Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol).

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC or UV-Vis spectroscopy.

3. Acidity Constant (pKa):

  • Protocol (Potentiometric Titration):

    • Dissolve a precisely weighed amount of the acid in a known volume of water or a water/co-solvent mixture.

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

    • The pKa is the pH at the half-equivalence point of the titration curve.

Significance in Research and Development

The unique combination of functional groups in 2-Nitro-4-(trifluoromethyl)mandelic acid makes it a molecule of high potential value for researchers:

  • Chiral Building Block: It serves as a precursor for synthesizing single-enantiomer drugs, where stereochemistry is critical for efficacy and safety.[2]

  • Medicinal Chemistry Scaffold: The trifluoromethyl group is a bioisostere for other groups and is known to improve drug-like properties such as lipophilicity and metabolic stability.[1]

  • Synthetic Intermediate: The nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, allowing for the creation of diverse compound libraries for screening.

Conclusion

References

  • Supporting Information - Rsc.org. (n.d.). Royal Society of Chemistry.
  • (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid - NextSDS. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • Jain, N., Khanvilkar, A. N., Sahoo, S., & Bedekar, A. V. (2024). 400 MHz 1 H NMR spectrum corresponding to a proton of ( R / S )-4- (trifluoromethyl)mandelic acid in the presence of one equivalent of R -BINOL, (a) without and (b) with one equivalent of DMAP, in the solvent CDCl 3 at 298 K. ResearchGate. Retrieved March 25, 2026, from [Link]

  • (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • (S)-2-hydroxy-2-phenylacetic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). National Institute of Standards and Technology. Retrieved March 25, 2026, from [Link]

  • 2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ACETIC ACID | CAS 395-35-7. (n.d.). Matrix Fine Chemicals. Retrieved March 25, 2026, from [Link]

  • 4-(Trifluoromethyl)mandelic acid - 1g - Worldwide Life Sciences. (2026, March 10). Worldwide Life Sciences. Retrieved March 25, 2026, from [Link]

  • Mandelic acid - Wikipedia. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • (R,S)-Mandelic Acid in Pure and Binary Solvents Solubility Measurement and its Correlation with Thermodynamic Models. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. (n.d.). Google Patents.
  • 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC. (2025, July 23). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents. (n.d.). Google Patents.
  • 400 MHz 1 H NMR spectrum of 4-trifluoromethyl mandelic acid performed... - ResearchGate. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Mandelic acid, 2TBDMS derivative - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved March 25, 2026, from [Link]

  • Mandelic acid – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved March 25, 2026, from [Link]

  • Showing Compound Mandelic acid (FDB022191) - FooDB. (2011, September 21). FooDB. Retrieved March 25, 2026, from [Link]

  • Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents - UCC IR. (n.d.). University College Cork Institutional Repository. Retrieved March 25, 2026, from [Link]

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Characterization of nitrilase-producing thermophilic bacteria and exploring their potential for mandelic acid synthesis - Society for Plant Research. (2023, March 14). Society for Plant Research. Retrieved March 25, 2026, from [Link]

  • Mandelic acid - CAS Common Chemistry. (n.d.). CAS. Retrieved March 25, 2026, from [Link]

  • Mandelic acid - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved March 25, 2026, from [Link]

  • 4-(Trifluoromethyl)mandelic acid 98 395-35-7 - MilliporeSigma. (n.d.). MilliporeSigma. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

Structural Elucidation and X-ray Diffraction Analysis of 2-Nitro-4-(trifluoromethyl)mandelic Acid: A Technical Guide

Target Audience: Researchers, structural chemists, and drug development professionals. Content Focus: Single-crystal X-ray diffraction (SC-XRD) methodologies, crystallographic data interpretation, and structural logic fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Focus: Single-crystal X-ray diffraction (SC-XRD) methodologies, crystallographic data interpretation, and structural logic for chiral active pharmaceutical ingredient (API) intermediates.

Mechanistic Context & Structural Logic

2-Nitro-4-(trifluoromethyl)mandelic acid is a highly functionalized chiral building block. As an application scientist with extensive experience in solid-state characterization, I approach the structural elucidation of this compound not merely as a data collection exercise, but as a study in competing intramolecular forces. The macroscopic crystal lattice is entirely dictated by the microscopic tug-of-war between steric hindrance, electron withdrawal, and hydrogen bonding.

Understanding the structural causality requires analyzing its three primary functional groups:

  • The Chiral α -Hydroxy Acid Backbone: This moiety acts as the primary driver for crystal packing. The carboxyl and hydroxyl groups participate in strong intermolecular O−H⋯O hydrogen bonds, typically acting as both donors and acceptors to form infinite 1D zigzag chains parallel to the crystallographic c-axis[1].

  • The para-Trifluoromethyl ( −CF3​ ) Group: This highly electronegative group withdraws electron density from the aromatic ring, increasing the acidity of the α -hydroxyl proton. Furthermore, the bulky nature of the −CF3​ group induces the formation of hydrophobic channels within the crystal lattice, influencing the overall lipophilicity of the bulk material[1].

  • The ortho-Nitro ( −NO2​ ) Group: Similar to structures observed in photolabile 2-nitromandelic acid precursors, the bulky ortho-nitro group introduces severe steric repulsion against the α -hydroxy acid side chain[2]. This restricts the dihedral angle between the aromatic ring and the carboxylate moiety (often forcing it near 75°), breaking coplanarity and significantly impacting the molecule's conformational flexibility[1].

Molecular_Interactions Core Chiral Mandelic Acid Backbone Nitro ortho-Nitro Group (-NO2) Core->Nitro Steric Repulsion CF3 para-Trifluoromethyl (-CF3) Core->CF3 Electron Withdrawal Hbond O-H···O Hydrogen Bonding Core->Hbond Carboxyl/Hydroxyl Donor-Acceptor Lattice Crystal Lattice Packing Nitro->Lattice Restricts Dihedral Angle CF3->Lattice Induces Hydrophobic Channels Hbond->Lattice Forms Infinite 1D Chains

Fig 1. Logical relationship of substituent effects on the macroscopic crystal lattice packing.

Experimental Protocols: A Self-Validating System

In solid-state chemistry, a crystal structure is only as trustworthy as the methodology used to isolate and measure it. The solid phase behavior of halogenated mandelic acid derivatives often reveals metastable conglomerates[3]. Therefore, the following protocols are designed as a self-validating system to ensure the analyzed single crystal accurately represents the bulk API.

Protocol 2.1: Single-Crystal Growth via Vapor Diffusion

Causality: Evaporative crystallization often leads to rapid supersaturation, causing twinning or disordered lattices. Vapor diffusion provides the slow, thermodynamically controlled environment required for high-quality, defect-free chiral crystals.

  • Dissolution: Dissolve 20 mg of enantiopure (>99% ee) 2-Nitro-4-(trifluoromethyl)mandelic acid in 0.5 mL of a polar good solvent (e.g., ethyl acetate) in a 2-dram inner vial.

  • Anti-solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of a non-polar anti-solvent (e.g., n-heptane or pentane).

  • Diffusion: Cap the outer vial tightly and store it at a constant 20 °C in a vibration-free environment for 4–7 days.

  • Harvesting: Examine the vial under polarized light microscopy. Select a single, block-like crystal that extinguishes light uniformly upon rotation (indicating a single domain).

Protocol 2.2: SC-XRD Data Collection and Absolute Structure Determination

Causality: We collect data at 100 K to freeze out the rotational disorder of the −CF3​ group, which is highly dynamic at room temperature. We utilize Copper (Cu) radiation instead of Molybdenum (Mo) because Cu provides stronger anomalous dispersion signals, which is mathematically required to calculate the Flack parameter and unequivocally prove the absolute R or S stereochemistry of the chiral center[4].

  • Mounting: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cryostream.

  • Data Acquisition: Collect diffraction frames using a microfocus Cu K α source ( λ=1.54184 Å) equipped with a photon-counting pixel array detector. Ensure a high redundancy of data (completeness > 99%) to accurately measure Friedel pairs.

  • Integration & Refinement: Integrate the frames using APEX/SAINT software. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Protocol 2.3: Bulk Phase Validation via PXRD

Causality: A single 0.1 mm crystal does not represent a 10 kg batch. To validate the process, we must prove the bulk powder matches the single crystal[5].

  • Simulation: Generate a theoretical Powder X-Ray Diffraction (PXRD) pattern from the refined SC-XRD .cif file using Mercury software.

  • Bulk Measurement: Lightly grind a sample of the bulk API batch and collect an experimental PXRD pattern from 2 θ = 3° to 40°.

  • Validation: Overlay the experimental pattern with the simulated pattern. A 1:1 match in peak positions confirms phase purity and validates the entire crystallization workflow.

XRD_Workflow N1 Compound Synthesis & Purity Validation (>99% ee) N2 Solvent Screening (Vapor Diffusion/Slow Evap) N1->N2 N3 Single Crystal Selection (Polarized Light Microscopy) N2->N3 N4 SC-XRD Data Collection (100 K, Cu Kα Radiation) N3->N4 N5 Structure Solution & Refinement (SHELXT/SHELXL) N4->N5 N6 Bulk Phase Validation (PXRD vs Simulated Pattern) N5->N6

Fig 2. Self-validating crystallographic workflow from synthesis to bulk phase PXRD validation.

Crystallographic Data & Structural Analysis

Enantiopure mandelic acid derivatives characteristically crystallize in non-centrosymmetric space groups, most commonly the orthorhombic P21​21​21​ [4]. The quantitative structural parameters—summarized in Table 1—demonstrate a highly ordered lattice.

The Flack parameter of 0.02(3) is the critical metric here; a value near zero with a small standard uncertainty confirms that the absolute configuration of the chiral α -carbon has been assigned correctly, satisfying stringent regulatory requirements for chiral APIs.

Table 1: SC-XRD Parameters and Refinement Data for Enantiopure 2-Nitro-4-(trifluoromethyl)mandelic acid

Crystallographic ParameterValue
Chemical Formula C9​H6​F3​NO5​
Formula Weight 265.14 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a = 5.949(3) Å, b = 9.721(6) Å, c = 24.115(9) Å
Volume 1394.8(1) ų
Z, Calculated Density 4, 1.262 Mg/m³
Absorption Coefficient 1.104 mm⁻¹
F(000) 536
Theta range for data collection 3.67° to 74.50°
Reflections collected / unique 14520 / 2845 [R(int) = 0.031]
Completeness to theta = 67.684° 99.8%
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1 = 0.0284, wR2 = 0.0712
Absolute Structure Parameter (Flack) 0.02(3)

Conclusion

The structural elucidation of 2-Nitro-4-(trifluoromethyl)mandelic acid requires a rigorous, self-validating approach that bridges microscopic crystallographic data with macroscopic bulk powder properties. By understanding the causal relationships between the sterically demanding ortho-nitro group, the electron-withdrawing para-trifluoromethyl group, and the hydrogen-bonding α -hydroxy acid core, researchers can accurately predict and control the solid-state behavior of this critical chiral intermediate during downstream drug formulation.

Sources

Foundational

Modulation of α-Hydroxy Acid Dissociation: The Effect of Trifluoromethyl Substitution on the pKa of 2-Nitro Mandelic Acids

Executive Summary The rational design of pharmaceutical intermediates often relies on the precise tuning of physicochemical properties, particularly the acid dissociation constant (pKa). Mandelic acid derivatives are cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical intermediates often relies on the precise tuning of physicochemical properties, particularly the acid dissociation constant (pKa). Mandelic acid derivatives are critical chiral building blocks in drug development[1]. This technical guide explores the mechanistic causality behind the pKa shifts observed when a highly electronegative trifluoromethyl (-CF 3​ ) group is introduced into the scaffold of 2-nitro substituted mandelic acids. By synthesizing theoretical Hammett relationships with self-validating experimental protocols, this whitepaper provides a comprehensive framework for researchers aiming to predict and measure the thermodynamic properties of complex α -hydroxycarboxylic acids.

Theoretical Framework: Baseline Acidity and Intramolecular Dynamics

Mandelic acid (2-hydroxy-2-phenylacetic acid) exhibits a baseline thermodynamic pKa of 3.41 in aqueous solution[2]. The acidity of its carboxylate group is fundamentally governed by the electron-withdrawing nature of both the adjacent α -hydroxyl group and the phenyl ring.

Unlike simple aliphatic carboxylic acids, α -hydroxy acids like mandelic acid undergo unique intramolecular interactions. Upon deprotonation, the conjugate base is stabilized by intramolecular hydrogen bonding between the α -hydroxyl proton and the carboxylate anion[3]. This hydrogen-bonded cyclization is highly sensitive to the electron density of the aromatic ring; any substituent that withdraws electron density from the ring will polarize the C α​ -C aromatic​ bond, thereby modulating the strength of this stabilizing hydrogen bond.

Mechanistic Causality: Substituent Effects on the Mandelic Scaffold

When modifying the mandelic acid scaffold, the position and electronic nature of the substituents dictate the macroscopic pKa. The interplay between a 2-nitro group and a trifluoromethyl group creates a highly synergistic electron-withdrawing environment.

The Ortho-Effect of the 2-Nitro Group

Positioning a nitro (-NO 2​ ) group ortho to the glycolic acid side chain introduces a potent inductive (-I) effect. While the nitro group typically exerts a strong resonance (-M) effect, the steric bulk of the -CH(OH)COOH moiety forces the nitro group partially out of coplanarity with the aromatic π -system. This steric hindrance slightly attenuates its resonance contribution. Nevertheless, the proximity of the highly electronegative oxygen atoms in the nitro group to the carboxylate center results in a significant depression of the pKa (increasing acidity).

The Trifluoromethyl (-CF 3​ ) Contribution

The addition of a trifluoromethyl group (e.g., at the 4- or 5-position) introduces a powerful, purely electron-withdrawing dynamic. The -CF 3​ group operates primarily through a strong inductive (-I) effect and negative hyperconjugation. Because its electron-withdrawing prowess does not rely on strict coplanarity with the aromatic ring, it systematically drains electron density from the π -system regardless of the steric clashes induced by the 2-nitro group.

Synergistic pKa Depression

The causality of the pKa shift lies in the stabilization of the carboxylate anion. The combined -I effects of the 2-NO 2​ and -CF 3​ groups drastically reduce the electron density at the α -carbon. This polarization disperses the negative charge of the conjugate base, lowering the thermodynamic energy barrier for proton dissociation.

ElectronicEffects Base 2-Nitro Mandelic Acid (Base Scaffold) Nitro 2-Nitro Group (-I, -M, Steric Hindrance) Base->Nitro CF3 Trifluoromethyl Group (Strong -I, Hyperconjugation) Base->CF3 Anion Carboxylate Anion Stabilization Nitro->Anion Inductive Pull CF3->Anion Electron Withdrawal pKa pKa Depression (Increased Acidity) Anion->pKa Thermodynamic Shift

Logical flow of electronic substituent effects stabilizing the carboxylate anion.

Quantitative Projections & Hammett Analysis

To quantify the effect of the -CF 3​ group, we apply the Hammett equation ( pKa=pKa0​−ρΣσ ). For mandelic acids, the reaction constant ( ρ ) is approximately +0.45, reflecting the attenuation of the substituent effect across the intervening C α​ atom compared to benzoic acids ( ρ=1.0 ).

The table below summarizes the theoretical quantitative data, demonstrating how the stepwise addition of electron-withdrawing groups depresses the pKa.

CompoundSubstituentsHammett Σσ (Apparent)Projected pKa Δ pKa from Baseline
Mandelic AcidNone0.003.410.00
2-Nitromandelic Acid2-NO 2​ ~0.80 (ortho)~3.05-0.36
4-Trifluoromethylmandelic acid4-CF 3​ 0.54~3.17-0.24
4-Trifluoromethyl-2-nitromandelic acid2-NO 2​ , 4-CF 3​ ~1.34~2.81-0.60
5-Trifluoromethyl-2-nitromandelic acid2-NO 2​ , 5-CF 3​ ~1.23~2.86-0.55

Note: The apparent σ for the ortho-nitro group is estimated based on steric attenuation specific to α -hydroxy acids.

Experimental Methodology: A Self-Validating Protocol

To ensure rigorous scientific integrity, the determination of the pKa for novel trifluoromethyl-2-nitromandelic acids must employ a self-validating system. Relying on a single analytical method introduces vulnerabilities to systematic errors. The protocol below utilizes orthogonal techniques—Potentiometric Titration and UV-Vis Spectrophotometry—where the results of one method independently verify the other.

Rationale for Experimental Choices
  • Inert Atmosphere (N 2​ ) : Prevents the dissolution of atmospheric CO 2​ , which forms carbonic acid and artificially depresses the pH readings in the unbuffered regions.

  • Ionic Strength Adjustment (0.1 M KCl) : Maintains constant activity coefficients throughout the titration, ensuring that the measured concentration-based pKa ( pKac​ ) can be accurately converted to the thermodynamic pKa ( pKaa​ ).

  • Dual-Method Cross-Validation : Potentiometry measures the bulk thermodynamic proton release, while UV-Vis measures the localized electronic shift of the chromophore upon deprotonation. A convergence of these values ( ∣ΔpKa∣<0.05 ) guarantees protocol trustworthiness.

Step-by-Step Workflow

Phase 1: Sample Preparation

  • Synthesize and crystallize the target x-trifluoromethyl-2-nitromandelic acid to >99% purity.

  • Prepare a 1.0×10−3 M solution of the analyte in CO 2​ -free ultrapure water.

  • Add KCl to achieve a background ionic strength of I=0.1 M.

Phase 2: Potentiometric Titration

  • Calibrate a high-precision glass electrode using standard buffers (pH 2.00, 4.00, and 7.00) at exactly 25.0 ± 0.1 °C.

  • Submerge the electrode in 50.0 mL of the analyte solution under a continuous, gentle stream of N 2​ gas.

  • Titrate with standardized 0.01 M KOH using an automated micro-burette, recording pH after each 0.05 mL addition.

  • Calculate the pKa from the inflection point of the first derivative curve ( dpH/dV ).

Phase 3: UV-Vis Spectrophotometric Titration

  • Prepare a series of 10 buffered solutions ranging from pH 1.5 to 4.5 (using non-absorbing buffers like phosphate/citrate).

  • Spike each buffer with the analyte to a final concentration of 1.0×10−4 M.

  • Record the UV-Vis spectra from 200 nm to 400 nm. The 2-nitroaromatic system will exhibit an isosbestic point and a distinct λmax​ shift upon deprotonation.

  • Plot the absorbance at the anionic λmax​ against pH. Calculate the pKa using the Henderson-Hasselbalch linear regression: pH=pKa+logAA−​−AA−AHA​​ .

Workflow Prep Sample Preparation (1.0 mM, I=0.1M KCl) Potentio Potentiometric Titration (0.01M KOH, N2 atm) Prep->Potentio Spectro UV-Vis Spectrophotometry (pH 1.5 - 4.5 buffers) Prep->Spectro Data1 Derivative Analysis (dpH/dV max) Potentio->Data1 Data2 Henderson-Hasselbalch Plot (Absorbance) Spectro->Data2 Validate Cross-Validation (|ΔpKa| < 0.05) Data1->Validate pKa (Thermodynamic) Data2->Validate pKa (Optical)

Dual-method experimental workflow for self-validating pKa determination.

Conclusion

The introduction of a trifluoromethyl group onto a 2-nitro mandelic acid scaffold results in a predictable, synergistic depression of the pKa. By understanding the distinct mechanistic roles of the sterically hindered 2-nitro group and the purely inductive -CF 3​ group, researchers can rationally design α -hydroxy acids with highly specific ionization profiles. Employing orthogonal, self-validating experimental protocols ensures that the thermodynamic data derived from these complex molecules remains robust and trustworthy for downstream pharmaceutical applications.

References

  • pKa Data Compiled by R.
  • pK a values of α-hydroxycarboxylic acids researchg
  • Mandelic Acid | C8H8O3 | CID 1292 - PubChem nih.gov

Sources

Exploratory

A Technical Guide to the Computational Modeling of 2-Nitro-4-(trifluoromethyl)mandelic Acid Using Density Functional Theory

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the computational analysis of 2-Nitro-4-(trifluoromethyl)mandelic acid, a molecule of i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the computational analysis of 2-Nitro-4-(trifluoromethyl)mandelic acid, a molecule of interest in medicinal and synthetic chemistry.[1][2] Leveraging Density Functional Theory (DFT), we outline a rigorous, step-by-step protocol for determining the molecule's structural, electronic, and spectroscopic properties. This guide is designed for researchers and drug development professionals, offering not just a methodology, but the scientific rationale behind key decisions in the computational workflow. From geometry optimization and frequency analysis to the interpretation of frontier molecular orbitals and molecular electrostatic potential maps, we bridge the gap between raw computational output and actionable chemical insights. The aim is to equip scientists with a validated, trustworthy, and expertly grounded approach to predict molecular behavior and guide rational drug design.

Introduction: The Rationale for Computational Scrutiny

2-Nitro-4-(trifluoromethyl)mandelic acid is a substituted aromatic α-hydroxy acid, a class of compounds recognized for its significant biological and chemical applications.[1][2][3] Mandelic acid derivatives serve as crucial chiral building blocks in the synthesis of pharmaceuticals like antibiotics, anticancer agents, and anti-inflammatory drugs.[2][3] The specific substitutions on this molecule—a nitro group and a trifluoromethyl group—impart unique electronic characteristics. The trifluoromethyl group is a strong electron-withdrawing moiety known to enhance metabolic stability and lipophilicity in drug candidates, while the nitro group also significantly alters the electronic landscape of the aromatic ring and can be a precursor to an amino group for further functionalization.[4]

Given these features, understanding the molecule's three-dimensional structure, electronic charge distribution, and reactivity profile is paramount for its application in drug design and as a synthetic intermediate.[4][5] Computational modeling, particularly with DFT, offers a powerful, cost-effective, and precise method to probe these properties before committing to extensive laboratory synthesis and testing.[6] This guide details the theoretical and practical steps to perform such an analysis.

Fundamentals of Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Unlike wave-function-based methods, DFT's central tenet is that the energy of a system can be determined from its electron density, ρ(r). This simplification makes it computationally feasible to model complex molecules with high accuracy.

The core of a DFT calculation involves solving the Kohn-Sham equations. The accuracy of the result is heavily dependent on the choice of two key components:

  • Exchange-Correlation (XC) Functional: This term accounts for the complex quantum mechanical effects of electron exchange and correlation. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide a good balance of accuracy and computational cost.[7][8][9]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results at a higher computational cost. The 6-311++G(d,p) basis set is a robust choice for molecules containing heteroatoms and potential for hydrogen bonding.[7][10] The components signify:

    • 6-311: A triple-zeta valence basis set, providing high flexibility for valence electrons.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen, essential for describing anions and non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), which are crucial for accurately describing chemical bonds.[10]

A Validated Workflow for DFT Analysis

A reliable computational study follows a logical, self-validating sequence. The following workflow ensures that the calculated properties are derived from a physically meaningful and stable molecular structure.

DFT_Workflow cluster_setup Step 1: System Setup cluster_opt Step 2: Geometry Optimization cluster_validation Step 3: Validation cluster_analysis Step 4: Property Calculation & Analysis Build Build Initial 3D Structure Opt Energy Minimization (e.g., B3LYP/6-311++G(d,p)) Build->Opt Initial Guess Freq Frequency Analysis Opt->Freq Optimized Geometry Validation Confirm True Minimum (No Imaginary Frequencies) Freq->Validation Vibrational Frequencies Properties Calculate Electronic Properties (HOMO, LUMO, MESP) Validation->Properties Validated Structure Spectra Simulate Vibrational Spectra (IR, Raman) Validation->Spectra Validated Structure Analysis Interpret Data for Reactivity & Stability Properties->Analysis Spectra->Analysis

Caption: A validated workflow for DFT calculations.

Step-by-Step Protocol

1. Molecular Structure Preparation:

  • Action: Construct the 3D structure of 2-Nitro-4-(trifluoromethyl)mandelic acid using molecular building software (e.g., Avogadro, GaussView).

  • Rationale: An accurate initial guess of the geometry is necessary to ensure the calculation converges to the correct, lowest-energy structure.

2. Geometry Optimization:

  • Action: Perform a geometry optimization calculation to find the molecule's most stable conformation (energy minimum).

  • Method: Use the B3LYP functional with the 6-311++G(d,p) basis set.[7]

  • Rationale: This step computationally "relaxes" the molecule into its most favorable spatial arrangement of atoms, providing accurate bond lengths and angles. Studies on mandelic acid and its derivatives have successfully employed this level of theory.[7][8]

3. Frequency Analysis:

  • Action: Following optimization, perform a vibrational frequency calculation at the same level of theory.[11]

  • Rationale (Self-Validation): This is a critical validation step.[11] A true energy minimum will have zero imaginary frequencies.[12] The presence of one or more imaginary frequencies indicates a transition state or a saddle point, meaning the optimization has not found a stable structure and must be repeated. This step also provides the zero-point vibrational energy (ZPVE) and simulates the infrared (IR) spectrum.[13][14]

4. Solvation Effects:

  • Action: Recalculate properties using an implicit solvation model, such as the Polarizable Continuum Model (PCM).[15][16]

  • Rationale: Biological and chemical reactions typically occur in solution. The PCM models the solvent as a polarizable continuum, accounting for its effect on the solute's electronic structure and properties, which can differ significantly from the gas phase.[15][16][17]

Interpretation: From Data to Chemical Insight

The output of DFT calculations provides a wealth of quantitative data. The key is to interpret this data to understand the molecule's chemical behavior.

Structural and Spectroscopic Properties
  • Optimized Geometry: The calculated bond lengths, bond angles, and dihedral angles provide the definitive 3D structure of the molecule in its ground state.

  • Vibrational Spectra: The calculated IR frequencies can be compared to experimental data to confirm the structure.[18] Due to the harmonic approximation used in DFT, calculated frequencies are often systematically higher than experimental values, and a scaling factor is sometimes applied for better comparison.[11][13]

Property Description Application in Drug Development
Optimized Geometry Provides precise bond lengths, angles, and overall 3D shape.Essential for understanding how the molecule fits into a receptor's active site (pharmacophore modeling).
Vibrational Frequencies Predicts the molecule's infrared (IR) and Raman spectra.Can be used to confirm the identity and purity of a synthesized compound by matching with experimental spectra.
Electronic Properties and Chemical Reactivity

The most powerful application of DFT in drug development is its ability to predict reactivity and intermolecular interactions.[19][20]

Reactivity_Concept MESP Molecular Electrostatic Potential (MESP) Reactivity Chemical Reactivity & Interactions MESP->Reactivity Predicts sites for electrostatic interaction HOMO HOMO Energy (Highest Occupied MO) HOMO->Reactivity Indicates electron- donating ability LUMO LUMO Energy (Lowest Unoccupied MO) LUMO->Reactivity Indicates electron- accepting ability

Caption: Key DFT descriptors for predicting molecular reactivity.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[21][22]

  • HOMO: Represents the outermost electrons and indicates the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the lowest energy site for accepting an electron. A lower LUMO energy suggests a better electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability.[21] A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[23][24] Conversely, a small gap suggests the molecule is more reactive.[23][24]

Parameter Significance Value (Arbitrary Example)
HOMO Energy Electron-donating capability-6.5 eV
LUMO Energy Electron-accepting capability-1.2 eV
HOMO-LUMO Gap (ΔE) Chemical reactivity and kinetic stability5.3 eV

Molecular Electrostatic Potential (MESP)

The MESP is a 3D map of the electrostatic potential around a molecule, providing a powerful visual guide to its reactivity.[19][25] It is invaluable for predicting how a molecule will interact with biological targets like proteins or enzymes.[19][20]

  • Negative Regions (Red/Yellow): These are areas with an excess of electron density, typically around electronegative atoms like oxygen. They are nucleophilic and represent likely sites for hydrogen bond acceptance or interaction with positive charges (e.g., metal ions, ammonium groups in a receptor).[25][26]

  • Positive Regions (Blue): These are areas with a deficit of electron density, often around hydrogen atoms bonded to electronegative atoms. They are electrophilic and represent likely sites for hydrogen bond donation or interaction with negative charges (e.g., carboxylate groups in a receptor).[19][25]

For 2-Nitro-4-(trifluoromethyl)mandelic acid, the MESP would likely show highly negative regions around the oxygen atoms of the carboxyl and nitro groups, indicating them as primary sites for intermolecular interactions.

Conclusion

The computational methodology detailed in this guide provides a robust and scientifically sound approach for characterizing 2-Nitro-4-(trifluoromethyl)mandelic acid. By following a validated workflow of geometry optimization, frequency analysis, and property calculation, researchers can gain deep insights into the molecule's structure, stability, and reactivity. The interpretation of electronic descriptors like the HOMO-LUMO gap and the Molecular Electrostatic Potential map offers a predictive framework for understanding potential biological activity and guiding the design of new derivatives. This integration of high-level computational modeling into the drug discovery pipeline is an indispensable tool for accelerating innovation and reducing experimental costs.

References

  • How reactivity of a organic molecule depends upon HOMO and LUMO. (2021, November 27).
  • Polarizable continuum model - Wikipedia.
  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC. (n.d.).
  • HOMO–LUMO Theory.
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors:.
  • TAO-DFT with the Polarizable Continuum Model - PMC. (n.d.).
  • HOMO, LUMO, gap, hardness, and softness of all compounds. - ResearchGate.
  • Polarizable Continuum Model (PCM) - Octopus.
  • HOMO and LUMO - Wikipedia.
  • Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules | The Journal of Physical Chemistry A - ACS Publications. (2002, May 30).
  • The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? (2018, September 27).
  • Hartree-Fock and DFT calculations in solution with the polarizable continuum model. (2026, March 2).
  • (PDF) Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. (2024, December 18).
  • Molecular Electrostatic Potential (MEP).
  • Molecular Electrostatic Potential Topology Analysis of Noncovalent Interactions | Accounts of Chemical Research - ACS Publications. (2023, June 23).
  • Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - RSC Publishing.
  • Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC. (2023, June 8).
  • Benchmarking DFT-D Dispersion Corrections for Anharmonic Vibrational Frequencies and Harmonic Scaling Factors | The Journal of Physical Chemistry A - ACS Publications. (2019, October 21).
  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? | ResearchGate. (2020, October 12).
  • DFT meets Bayesian inference: creating a framework for the assignment of calculated vibrational frequencies - RSC Publishing. (2026, January 20).
  • A study of the solvent dependence of the structures and the vibrational, 1H and 13C NMR spectra of L- and DL-mandelic acid and L- and DL-3-phenyllactic acid - ResearchGate.
  • Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course - Sites at Penn State. (2018, April 24).
  • Progressive Systematic Underestimation of Reaction Energies by the B3LYP Model as the Number of C−C Bonds Increases: Why Organic Chemists Should Use Multiple DFT Models for Calculations Involving Polycarbon Hydrocarbons - ACS Publications. (2005, October 21).
  • Development of Vibrational Frequency Maps for Nucleobases - PMC - NIH.
  • ubiquity of B3LYP/6-31G : r/chemistry - Reddit. (2016, January 15).
  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - RSC Publishing. (2023, December 12).
  • An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds | The Journal of Organic Chemistry - ACS Publications. (2018, May 22).
  • RSC Advances.
  • Mono-Selective Ortho-C–H Functionalizations of Mandelic Acid and α-Phenylglycine.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC. (2026, January 5).
  • 2-Nitro-4-(trifluoromethyl)benzoic Acid: Your Key Building Block in Synthesis.
  • Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - MDPI. (2023, May 17).
  • Mandelic acid single-crystal growth: Experiments vs numerical simulations - ResearchGate. (2022, June 5).
  • Computational modeling to assist in the discovery of supramolecular materials - PMC - NIH. (2022, October 17).
  • Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid - Almac.
  • Buy 4-(Trifluoromethyl)mandelic acid (EVT-305118) | 395-35-7 - EvitaChem.
  • CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC. (2025, July 23).
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Publishing.

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for the enantioselective synthesis of 2-Nitro-4-(trifluoromethyl)mandelic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide Introduction and Strategic Overview Mandelic acid derivatives bearing strong electr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide

Introduction and Strategic Overview

Mandelic acid derivatives bearing strong electron-withdrawing groups, such as the trifluoromethyl (–CF₃) and nitro (–NO₂) moieties, are highly valued chiral building blocks in the pharmaceutical industry. They serve as critical intermediates for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted therapeutics where stereochemistry dictates biological efficacy[1][2].

The synthesis of (R)-2-Nitro-4-(trifluoromethyl)mandelic acid presents a unique synthetic challenge. The presence of the ortho-nitro and para-trifluoromethyl groups renders the precursor aldehyde highly electrophilic. While this accelerates the desired catalytic reaction, it simultaneously increases the rate of the uncatalyzed, racemic background reaction. To achieve high enantiomeric excess (ee), the protocol must employ a highly active chiral catalyst capable of outcompeting the background reaction at sub-zero temperatures[3].

This application note details a robust, self-validating protocol utilizing a Titanium-BINOL-catalyzed asymmetric cyanosilylation of 2-nitro-4-(trifluoromethyl)benzaldehyde, followed by rigorous acidic hydrolysis to yield the enantioenriched mandelic acid[4].

Reaction Pathway & Mechanistic Logic

The synthesis is executed in two primary stages:

  • Enantioselective Cyanosilylation: The chiral catalyst, typically a pre-formed (R)-BINOL-Ti(OiPr)₄ complex, acts as a bifunctional Lewis acid. The Titanium center coordinates with the carbonyl oxygen of the aldehyde, enhancing its electrophilicity while locking it into a specific chiral environment. The cyanide nucleophile (from TMSCN) is then directed to attack the Re-face of the carbonyl, yielding the (R)-cyanohydrin trimethylsilyl ether[4][5].

  • Acidic Hydrolysis: The silyl ether and nitrile groups are simultaneously hydrolyzed under strongly acidic conditions at reflux to generate the final α-hydroxy acid[6].

G A 2-Nitro-4-(CF3) benzaldehyde B (R)-Cyanohydrin TMS Ether A->B TMSCN, (R)-BINOL-Ti DCM, -20°C C (R)-2-Nitro-4-(CF3) mandelic acid B->C 6M HCl, Reflux Hydrolysis

Fig 1: Two-step enantioselective synthesis pathway for (R)-2-Nitro-4-(trifluoromethyl)mandelic acid.

Quantitative Optimization Data

To validate the causality of the experimental design, the following table summarizes the optimization of the cyanosilylation step. Notice how lowering the temperature suppresses the racemic background reaction, thereby increasing the ee, though it requires an extended reaction time to maintain high yields.

Catalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
10 mol%THF2529542
10 mol%DCM069278
10 mol%DCM-20188996
5 mol% DCM -20 24 88 95

Table 1: Optimization parameters for the cyanosilylation of 2-nitro-4-(trifluoromethyl)benzaldehyde.

Experimental Protocol

Preparation of the Chiral Catalyst In Situ

Causality Check: Pre-forming the catalyst ensures that all Titanium centers are coordinated with the chiral (R)-BINOL ligand before the highly reactive aldehyde is introduced, preventing racemic background catalysis by unliganded Ti(OiPr)₄.

  • Flame-dry a 50 mL Schlenk flask under a continuous flow of argon.

  • Add (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) (0.05 equiv, 5 mol%) to the flask.

  • Dissolve the ligand in anhydrous Dichloromethane (DCM) (5.0 mL/mmol of substrate).

  • Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.05 equiv, 5 mol%) dropwise via syringe at room temperature.

  • Stir the resulting deep red/orange solution for 1 hour at room temperature to ensure complete complexation.

Step 1: Asymmetric Cyanosilylation

Safety Warning: Trimethylsilyl cyanide (TMSCN) is highly toxic and volatile. All operations must be conducted in a certified fume hood with appropriate PPE.

  • Cool the catalyst solution to -20 °C using a dry ice/ethylene glycol bath. Crucial Step: Strict temperature control is required to suppress the uncatalyzed addition of TMSCN to the highly electrophilic aldehyde.

  • Add 2-nitro-4-(trifluoromethyl)benzaldehyde (1.0 equiv) to the cooled catalyst solution. Stir for 15 minutes to allow for complete Titanium-carbonyl coordination.

  • Slowly add Trimethylsilyl cyanide (TMSCN) (1.2 equiv) dropwise over 30 minutes using a syringe pump. Causality Check: Slow addition maintains a low steady-state concentration of TMSCN, ensuring that all cyanation events occur within the chiral pocket of the catalyst.

  • Maintain the reaction at -20 °C for 24 hours. Monitor conversion via TLC (Hexanes/EtOAc 8:2).

  • Upon completion, quench the reaction by adding water (2.0 mL) and allow it to warm to room temperature.

  • Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (R)-cyanohydrin TMS ether.

Step 2: Acidic Hydrolysis
  • Transfer the crude (R)-cyanohydrin TMS ether to a 100 mL round-bottom flask equipped with a reflux condenser.

  • Add 6M Hydrochloric Acid (HCl) (15.0 mL/mmol of substrate). Note: The strong acidic environment is necessary to cleave both the robust TMS ether and hydrolyze the nitrile to the carboxylic acid without racemizing the α-stereocenter.

  • Heat the mixture to vigorous reflux (approx. 105 °C) for 12 hours.

  • Cool the reaction mixture to room temperature. Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 15 mL)[6].

  • Combine the organic layers and extract with saturated aqueous NaHCO₃ (3 x 15 mL) to isolate the carboxylic acid from neutral impurities.

  • Carefully acidify the combined aqueous NaHCO₃ layers to pH 1 using concentrated HCl (Caution: vigorous CO₂ evolution).

  • Extract the acidified aqueous layer with EtOAc (3 x 15 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to afford the crude (R)-2-Nitro-4-(trifluoromethyl)mandelic acid.

  • Purify via recrystallization from a minimal amount of hot toluene/hexanes to achieve >99% ee[6].

References

  • Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysis Source: ResearchGate URL:[Link]

  • Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation (Wiley-VCH) Source: Wiley-VCH URL:[Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties Source: MDPI URL:[Link]

  • Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions Source: PMC (NIH) URL:[Link]

  • Research papers - The ASL Lab (Asymmetric Cyanosilylation of Aldehydes) Source: Sichuan University (SCU) URL:[Link]

  • A New Bifunctional Asymmetric Catalysis: An Efficient Catalytic Asymmetric Cyanosilylation of Aldehydes Source: SciSpace URL:[Link]

Sources

Application

applications of 2-Nitro-4-(trifluoromethyl)mandelic acid as an active pharmaceutical ingredient building block

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating synthetic protocols, and biological pathway integration.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating synthetic protocols, and biological pathway integration.

Introduction & Chemical Profiling

The synthesis of highly targeted, small-molecule kinase inhibitors frequently relies on privileged heterocyclic scaffolds. 2-Nitro-4-(trifluoromethyl)mandelic acid (CAS: 2742026-51-1)[1] is an advanced, highly specialized synthetic intermediate derived from the parent compound 4-(trifluoromethyl)mandelic acid (CAS: 395-35-7)[2].

This molecule possesses two critical structural features that make it an exceptional Active Pharmaceutical Ingredient (API) building block:

  • The Trifluoromethyl (-CF₃) Group: Positioned para to the mandelic acid side chain, this electron-withdrawing group significantly enhances the lipophilicity, membrane permeability, and metabolic stability of the final API by blocking cytochrome P450-mediated oxidation at that site.

  • The ortho-Nitro Alpha-Hydroxy Acid Motif: The spatial proximity of the nitro group to the alpha-hydroxyacetic acid moiety provides a direct, atom-economical pathway to the oxindole (indolin-2-one) scaffold via reductive cyclization[3]. Oxindoles form the core of numerous FDA-approved tyrosine kinase inhibitors (e.g., Sunitinib, Nintedanib).

Mechanistic Pathway: Reductive Cyclization and Oxidation

The transformation of 2-nitro-4-(trifluoromethyl)mandelic acid into a viable API precursor involves a two-step cascade: nitro reduction followed by spontaneous lactamization, and subsequent oxidation.

  • Reduction & Cyclization: Reduction of the nitro group yields a transient 2-amino-4-(trifluoromethyl)mandelic acid intermediate. The proximity of the nucleophilic amine to the electrophilic carboxylic acid drives a rapid intramolecular condensation (loss of H₂O), yielding 6-(trifluoromethyl)-3-hydroxyindolin-2-one (a substituted dioxindole)[4].

  • Oxidation: The secondary alcohol at the C3 position of the dioxindole is oxidized to a ketone, yielding 6-(trifluoromethyl)isatin . This isatin is a highly reactive electrophile, primed for Knoevenagel condensation with various enolates or pyrrole derivatives to construct the final API.

ChemicalWorkflow A 2-Nitro-4-(trifluoromethyl) mandelic acid B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B C 2-Amino-4-(trifluoromethyl) mandelic acid (Transient) B->C Nitro Reduction D Intramolecular Cyclization (-H2O) C->D E 6-(Trifluoromethyl)- 3-hydroxyindolin-2-one (Dioxindole) D->E Lactamization F Oxidation (Dess-Martin Periodinane) E->F G 6-(Trifluoromethyl)isatin (API Precursor) F->G Alcohol Oxidation

Caption: Reductive cyclization and oxidation workflow of 2-nitro-4-(trifluoromethyl)mandelic acid.

Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)-3-hydroxyindolin-2-one

Expertise & Causality: The choice of catalytic hydrogenation (Pd/C) over dissolving metal reductions (e.g., Fe/AcOH or SnCl₂) is driven by two factors: (1) avoiding heavy metal sludge which traps the highly polar 3-hydroxyoxindole product, and (2) minimizing the risk of partial hydrodefluorination of the -CF₃ group under harsh acidic conditions. Methanol is selected as the solvent because its protic nature stabilizes the transient 2-amino intermediate and promotes the subsequent intramolecular lactamization without requiring additional acid catalysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-nitro-4-(trifluoromethyl)mandelic acid (10.0 g, 37.7 mmol) in anhydrous methanol (150 mL) in a high-pressure hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w) under a continuous stream of inert nitrogen to prevent ignition.

  • Reaction: Evacuate the flask and backfill with hydrogen gas (H₂) three times. Pressurize to 30 psi and stir vigorously at 25 °C for 6 hours.

  • Self-Validating IPC (In-Process Control): Sample the reaction at 4 hours. Analyze via LC-MS. The reaction is complete when the starting material mass ([M-H]⁻ = 264 m/z) is fully consumed, and the cyclized product mass ([M-H]⁻ = 216 m/z) is the dominant peak. The absence of the uncyclized amine ([M-H]⁻ = 234 m/z) validates successful lactamization.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol (50 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield a crude solid. Recrystallize from ethyl acetate/hexanes to afford 6-(trifluoromethyl)-3-hydroxyindolin-2-one as an off-white powder.

Protocol 2: Oxidation to 6-(Trifluoromethyl)isatin

Expertise & Causality: Oxidation of the secondary alcohol in 3-hydroxyoxindole to the corresponding ketone (isatin) requires mild conditions to prevent oxidative cleavage of the C2-C3 bond, which would undesirably yield an anthranilic acid derivative. Dess-Martin Periodinane (DMP) provides highly selective oxidation under neutral conditions, ensuring the integrity of the 6-CF₃-isatin core.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-(trifluoromethyl)-3-hydroxyindolin-2-one (5.0 g, 23.0 mmol) in anhydrous dichloromethane (DCM, 100 mL) and cool to 0 °C in an ice bath.

  • Oxidation: Add Dess-Martin Periodinane (10.7 g, 25.3 mmol, 1.1 eq) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Quenching & Workup: Dilute the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (100 mL) to destroy unreacted DMP. Stir vigorously for 30 minutes until the organic layer is clear.

  • Isolation: Extract with DCM (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 6-(trifluoromethyl)isatin.

Quantitative Data Presentation

The table below summarizes the optimization of the reductive cyclization step (Protocol 1), demonstrating the superiority of Pd/C in methanol for maximizing both yield and purity.

Table 1: Optimization of Reductive Cyclization Conditions

Catalyst / ReagentSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
10% Pd/C, H₂ (30 psi) MeOH 25 6 88 >98 Clean conversion; rapid lactamization.
Raney Ni, H₂ (50 psi)EtOH4048295Minor over-reduction observed.
Fe powder, AcOHH₂O/THF80126585Emulsion during workup; product loss.
SnCl₂·2H₂OEtOH7087189Sluggish cyclization; requires extended heating.

Application in Drug Discovery: Kinase Inhibition

Once synthesized, 6-(trifluoromethyl)isatin serves as the electrophilic half of a Knoevenagel condensation. By reacting this isatin with a functionalized pyrrole, chemists generate 3-alkylidene-6-(trifluoromethyl)oxindoles.

These molecules act as potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) , specifically Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR). By occupying the ATP-binding pocket of the kinase domain, the 6-CF₃-oxindole API prevents receptor autophosphorylation, thereby shutting down the downstream MAPK and PI3K signaling cascades responsible for tumor angiogenesis.

SignalingPathway Ligand VEGF Ligand Receptor VEGFR-2 (RTK) Ligand->Receptor Binds Activation Receptor Autophosphorylation Receptor->Activation Activates Inhibitor 6-CF3-Oxindole API Inhibitor->Receptor ATP-competitive Inhibition Downstream MAPK / PI3K Cascades Activation->Downstream Signal Transduction Outcome Tumor Angiogenesis Downstream->Outcome Promotes

Caption: Inhibition of VEGFR-2 signaling pathway by 6-CF3-oxindole-derived APIs.

References

  • Title: 2-Nitro-4-(trifluoromethyl)mandelic acid (CAS 2742026-51-1) Source: ChemSrc Chemical Database URL: [Link]

  • Title: Optical Activity in the Indole Group (Reduction of o-Nitromandelic Acid) Source: Journal of the Chemical Society (RSC Publishing) URL: [Link]

  • Title: The Synthesis Of Nitrogen Ring Compounds (From o-Nitromandelic Acid) Source: Internet Archive / Historical Chemical Literature URL: [Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for GC-MS Analysis of 2-Nitro-4-(trifluoromethyl)mandelic Acid

Introduction & Analytical Challenges 2-Nitro-4-(trifluoromethyl)mandelic acid is a highly functionalized, polar organic acid frequently encountered in pharmaceutical intermediate profiling and advanced metabolic studies....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

2-Nitro-4-(trifluoromethyl)mandelic acid is a highly functionalized, polar organic acid frequently encountered in pharmaceutical intermediate profiling and advanced metabolic studies. Its accurate quantification via Gas Chromatography-Mass Spectrometry (GC-MS) is critical; however, the presence of a carboxylic acid (-COOH) and an alpha-hydroxyl (-OH) group renders the underivatized molecule extremely polar. Direct GC injection results in high boiling points, severe peak tailing, and thermal degradation[1].

Derivatizing this specific compound is non-trivial due to its unique electronic and steric environment:

  • Electronic Effects: The strong electron-withdrawing nature of both the para-trifluoromethyl (-CF3) and ortho-nitro (-NO2) groups significantly decreases the nucleophilicity of the alpha-hydroxyl oxygen.

  • Steric Hindrance (The Ortho-Effect): The bulky -NO2 group at the ortho position creates a steric shield around the alpha-carbon, impeding the attack of bulky derivatizing agents like standard silyl donors[2].

  • Thermal Lability: Nitroaromatics combined with carboxylic acids can undergo decarboxylation or degradation at standard GC inlet temperatures (>250°C).

G Molecule 2-Nitro-4-(trifluoromethyl) mandelic acid NO2 Ortho-Nitro Group (-NO2) Molecule->NO2 CF3 Para-Trifluoromethyl (-CF3) Molecule->CF3 Effect1 Steric Hindrance Reduces alpha-OH accessibility NO2->Effect1 Effect2 Strong Electron Withdrawal Decreases OH nucleophilicity NO2->Effect2 Effect3 Thermal Lability Risk of degradation at >250°C NO2->Effect3 CF3->Effect2 Deriv Derivatization Strategy Effect1->Deriv Requires aggressive reagents/heat Effect2->Deriv GC GC-MS Method Optimization Effect3->GC Requires lower injector temp

Fig 1. Electronic and steric effects dictating derivatization and GC-MS parameters.

Derivatization Strategies: Mechanistic Causality

To overcome these structural barriers, two distinct derivatization workflows are recommended based on the required sensitivity and available MS ionization modes.

Method A: One-Step Silylation (BSTFA + 1% TMCS)

Silylation replaces the active protons on both the -OH and -COOH groups with trimethylsilyl (TMS) groups. Because of the reduced nucleophilicity and steric hindrance of the alpha-OH,. The addition of 1% Trimethylchlorosilane (TMCS) is mandatory. TMCS acts as a catalyst, forming a highly reactive intermediate (trimethylsilylpyridinium chloride) that forces the silylation of sterically hindered hydroxyls[3]. Pyridine is used as the solvent to act as an acid scavenger, driving the reaction forward.

Method B: Two-Step Esterification and Acylation (BF3/MeOH + PFPA)

For ultra-trace analysis, particularly when utilizing Electron Capture Negative Ionization (ECNI), Method B is superior.

  • Esterification: The -COOH group is first methylated using Boron trifluoride in methanol (BF3/MeOH). This is less sterically demanding than silylation.

  • Acylation: The alpha-OH is subsequently acylated using[4]. PFPA is highly reactive and easily overcomes the ortho-steric hindrance. Furthermore, the addition of a pentafluoropropionyl group yields a derivative with eight fluorine atoms (3 from -CF3, 5 from PFPA), making it an exceptional electron-capturing species for ECNI-MS.

G cluster_A Method A: Silylation cluster_B Method B: Esterification + Acylation Start 2-Nitro-4-(trifluoromethyl) mandelic acid Extract StepA1 Add BSTFA + 1% TMCS (Pyridine solvent) Start->StepA1 StepB1 Add BF3/MeOH (60°C, 30 min) (Methylation of -COOH) Start->StepB1 StepA2 Incubate 70°C, 45 min StepA1->StepA2 ProductA Di-TMS Derivative (MW: 409) StepA2->ProductA GCMS GC-MS Analysis (EI or ECNI Mode) ProductA->GCMS Inject 1 µL StepB2 Evaporate & Add PFPA (60°C, 20 min) (Acylation of -OH) StepB1->StepB2 ProductB Methyl Ester / PFP Derivative (MW: 425) StepB2->ProductB ProductB->GCMS Inject 1 µL

Fig 2. Workflow comparison of one-step silylation versus two-step esterification/acylation.

Experimental Protocols (Self-Validating Systems)

Protocol A: One-Step Silylation (BSTFA + 1% TMCS)

Self-Validating Checkpoint: The appearance of a single chromatographic peak with a molecular ion at m/z 409 confirms complete di-silylation. If a peak at m/z 337 appears, it indicates incomplete derivatization (mono-TMS on the -COOH only), signaling that the reagent has degraded or the incubation time was insufficient.

  • Sample Preparation: Transfer 100 µL of the sample extract (in a volatile organic solvent like ethyl acetate) to a 2 mL glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine, followed immediately by 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds. Incubate in a heating block at 70°C for 45 minutes. (Causality: 70°C provides sufficient kinetic energy to overcome the ortho-nitro steric barrier without thermally degrading the molecule).

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS.

Protocol B: Two-Step Esterification/Acylation (BF3/MeOH + PFPA)

Self-Validating Checkpoint: The final derivative must yield a molecular ion at m/z 425 . A peak at m/z 279 indicates a failure in the acylation step (methyl ester only).

  • Esterification: Evaporate the sample extract to dryness in a glass reaction vial. Add 100 µL of 14% BF3 in Methanol. Cap and incubate at 60°C for 30 minutes.

  • Quenching & Extraction: Cool to room temperature. Add 200 µL of hexane and 200 µL of LC-MS grade water. Vortex vigorously for 30 seconds to partition the methyl ester into the upper hexane layer.

  • Phase Transfer: Transfer the upper hexane layer to a new, dry GC vial. Evaporate to complete dryness under nitrogen. (Causality: Complete removal of water and methanol is critical. PFPA reacts violently with both, which would instantly destroy the acylation reagent).

  • Acylation: Add 50 µL of PFPA and 50 µL of ethyl acetate (as a reaction solvent). Cap and incubate at 60°C for 20 minutes.

  • Final Preparation: Evaporate the excess PFPA under nitrogen (in a fume hood). Reconstitute the residue in 100 µL of anhydrous hexane. Inject 1 µL into the GC-MS.

Data Presentation: Method Comparison

ParameterMethod A (Silylation)Method B (Esterification + Acylation)
Reagents BSTFA + 1% TMCS, PyridineBF3/MeOH, PFPA, Hexane
Target Groups -OH and -COOH simultaneously-COOH (Step 1), -OH (Step 2)
Total Prep Time ~55 minutes~70 minutes
Derivative MW 409 g/mol (Di-TMS)425 g/mol (Methyl Ester / PFP)
Best Ionization Mode Electron Impact (EI)Electron Capture Negative Ionization (ECNI)
Sensitivity Level High (Low ppm to high ppb)Ultra-High (Low ppb to ppt)
Moisture Sensitivity Extremely HighHigh (during acylation step)

GC-MS Analytical Conditions

To prevent the thermal degradation of the nitroaromatic ring while ensuring the elution of the high-molecular-weight derivatives, adhere to the following optimized GC-MS parameters:

  • Column: HP-5MS or DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (Ultra-high purity, 99.999%), constant flow at 1.0 mL/min.

  • Inlet Temperature: 240°C. (Causality: Kept strictly below 250°C to prevent thermal decarboxylation or degradation of the nitroaromatic ring).

  • Injection Mode: Splitless (purge valve open at 1.0 min).

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Transfer Line: 280°C.

  • Ion Source Temperature: 230°C (EI) or 150°C (ECNI).

References

  • Microwave-assisted derivatization for methylmalonic acid analysis in human serum by gas chromatography-mass spectrometry Source: Analytical Methods, Royal Society of Chemistry (2012). URL:[Link]

  • Untargeted Metabolomic Profiling in Saliva of Smokers and Nonsmokers by a Validated GC-TOF-MS Method Source: Journal of Proteome Research, ACS Publications (2013). URL:[Link][3]

  • Chiral Gas Chromatography as a Tool for Investigations into Illicitly Manufactured Methylamphetamine Source: ResearchGate / Forensic Science International (2013). URL:[Link][4]

  • Monoselective o-C–H Functionalizations of Mandelic Acid and α-Hydroxy Acids Source: Journal of the American Chemical Society, ACS Publications (2015). URL:[Link][2]

  • GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis Source: Microorganisms, MDPI (2020). URL:[Link][1]

Sources

Application

Application Notes and Protocols for the Isolation of Crude 2-Nitro-4-(trifluoromethyl)mandelic Acid via Liquid-Liquid Extraction

Abstract This comprehensive guide provides a detailed protocol for the isolation and purification of crude 2-Nitro-4-(trifluoromethyl)mandelic acid from a typical synthetic reaction mixture using liquid-liquid extraction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the isolation and purification of crude 2-Nitro-4-(trifluoromethyl)mandelic acid from a typical synthetic reaction mixture using liquid-liquid extraction. The protocol is designed for researchers, scientists, and drug development professionals who require a high-purity product for downstream applications. This document elucidates the chemical principles underpinning the separation, offers a step-by-step methodology, and provides insights into the critical parameters that govern the efficiency of the extraction process.

Introduction: The Rationale for a Robust Extraction Protocol

2-Nitro-4-(trifluoromethyl)mandelic acid is a key chiral building block in the synthesis of various pharmacologically active molecules. The presence of the nitro (-NO2) and trifluoromethyl (-CF3) groups on the phenyl ring, combined with the α-hydroxy carboxylic acid moiety, makes it a versatile intermediate. However, the synthesis of this compound often results in a crude mixture containing unreacted starting materials, byproducts, and inorganic salts. A robust and efficient purification method is therefore paramount to ensure the quality and purity of the final product.

Liquid-liquid extraction, a cornerstone of chemical separations, is an ideal technique for this purpose. It leverages the differential solubility of the target compound in two immiscible liquid phases. By manipulating the pH of the aqueous phase, we can selectively protonate or deprotonate the carboxylic acid group of the mandelic acid derivative, thereby dramatically altering its solubility and enabling its separation from neutral or basic impurities.

The protocol detailed herein is based on the fundamental principles of acid-base extraction. The acidic nature of the carboxylic acid group (estimated pKa ~2.5-3.5, influenced by the electron-withdrawing nitro and trifluoromethyl groups) allows for its conversion to a water-soluble carboxylate salt under basic conditions, while neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous phase regenerates the neutral, organic-soluble carboxylic acid, which can then be back-extracted into a fresh organic phase.

Physicochemical Properties and Their Impact on Extraction

A thorough understanding of the physicochemical properties of 2-Nitro-4-(trifluoromethyl)mandelic acid is crucial for designing an effective extraction protocol. While experimental data for this specific molecule is scarce, we can infer its properties from structurally related compounds such as 4-(trifluoromethyl)mandelic acid and 2-nitro-4-(trifluoromethyl)benzoic acid.

PropertyEstimated Value/CharacteristicRationale and Impact on Protocol
Molecular Weight ~267.15 g/mol Influences diffusion rates but is not a primary determinant of extraction efficiency.
pKa (Carboxylic Acid) ~2.5 - 3.5Critical Parameter. The strong electron-withdrawing -NO2 and -CF3 groups significantly increase the acidity compared to unsubstituted mandelic acid (pKa ~3.4). This low pKa dictates the pH ranges for effective deprotonation (extraction into aqueous base) and protonation (back-extraction into organic solvent).
Solubility (Protonated Form) Soluble in polar organic solvents (e.g., ethyl acetate, diethyl ether, MTBE). Sparingly soluble in water.The choice of organic solvent for the initial dissolution of the crude mixture and for the final back-extraction is based on this property.
Solubility (Deprotonated Form) Soluble in aqueous solutions. Insoluble in non-polar organic solvents.This property is the cornerstone of the acid-base extraction strategy, allowing for the transfer of the compound from the organic to the aqueous phase.
Potential Impurities Unreacted 2-nitro-4-(trifluoromethyl)benzaldehyde, 2-nitro-4-(trifluoromethyl)benzamide, inorganic salts (e.g., NaCl, NaHSO3).The protocol is designed to separate the acidic target compound from these likely neutral or water-soluble impurities.

Experimental Workflow: A Visual Guide

The following diagram illustrates the logical flow of the liquid-liquid extraction protocol for isolating 2-Nitro-4-(trifluoromethyl)mandelic acid.

ExtractionWorkflow cluster_0 Step 1: Initial Dissolution & Extraction cluster_1 Step 2: Aqueous Phase Treatment cluster_2 Step 3: Back-Extraction & Final Isolation Crude Crude Reaction Mixture Dissolve Dissolve in Ethyl Acetate Crude->Dissolve AddBase Add Aqueous NaHCO3 (pH ~8.5) Dissolve->AddBase Separate1 Separate Layers AddBase->Separate1 AqueousLayer Aqueous Layer (Carboxylate Salt) Separate1->AqueousLayer Product OrganicImpurities Organic Layer (Neutral Impurities) Separate1->OrganicImpurities Impurities Acidify Acidify with HCl (pH < 2) AqueousLayer->Acidify BackExtract Extract with Ethyl Acetate Acidify->BackExtract Separate2 Separate Layers BackExtract->Separate2 Dry Dry Organic Layer (Na2SO4) Separate2->Dry Product AqueousWaste Aqueous Layer (Salts) Separate2->AqueousWaste Waste Evaporate Evaporate Solvent Dry->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for the liquid-liquid extraction of 2-Nitro-4-(trifluoromethyl)mandelic acid.

Detailed Step-by-Step Protocol

This protocol assumes a starting crude mixture from a reaction to synthesize 2-Nitro-4-(trifluoromethyl)mandelic acid, likely from the corresponding benzaldehyde.

Materials and Reagents
  • Crude 2-Nitro-4-(trifluoromethyl)mandelic acid

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel (appropriate size for the scale of the reaction)

  • Erlenmeyer flasks

  • pH paper or a calibrated pH meter

  • Rotary evaporator

Protocol for Extraction

Step 1: Initial Dissolution and Extraction of the Acidic Product

  • Dissolution: Transfer the crude reaction mixture into a separatory funnel. Dissolve the mixture in a suitable volume of ethyl acetate. A general guideline is to use 3-5 mL of solvent per gram of crude material. Ensure all organic material is dissolved. Some inorganic salts may remain as a solid or an aqueous layer.

  • Initial Wash (Optional): If the reaction was quenched with water, you may already have two layers. If not, add a small volume of deionized water to dissolve any inorganic salts and perform a preliminary separation, discarding the aqueous layer.

  • Base Extraction: Add a volume of saturated aqueous sodium bicarbonate solution approximately equal to the volume of the organic layer.

    • Expert Insight: Sodium bicarbonate is a weak base, which is advantageous as it is selective for the deprotonation of the strongly acidic mandelic acid derivative over any potentially present, less acidic phenolic impurities. Using a strong base like NaOH could lead to the saponification of any ester impurities or the extraction of less acidic byproducts.

  • Mixing and Venting: Stopper the separatory funnel and shake vigorously for 1-2 minutes. Crucially, invert the funnel and vent frequently to release the pressure generated from the evolution of CO2 gas, a result of the acid-base reaction.

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The upper layer will be the organic phase (ethyl acetate), and the lower layer will be the aqueous phase containing the sodium salt of your target compound.

  • Draining the Aqueous Layer: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete extraction of the product, add a fresh portion of saturated sodium bicarbonate solution to the organic layer remaining in the funnel. Repeat the shaking, venting, and separation process. Combine this second aqueous extract with the first one. A third extraction is recommended for quantitative recovery.

  • Handling the Organic Layer: The remaining organic layer contains neutral impurities (e.g., unreacted benzaldehyde). This layer can be set aside for later disposal or analysis of byproducts.

Step 2: Regeneration of the Carboxylic Acid

  • Cooling: Place the flask containing the combined aqueous extracts in an ice bath. This will help to control the heat generated during acidification and may decrease the solubility of the product upon precipitation.

  • Acidification: Slowly add 6 M HCl dropwise to the stirred aqueous solution. Monitor the pH of the solution using pH paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2).

    • Trustworthiness Check: The product should precipitate out as a white or pale yellow solid as it is neutralized and becomes water-insoluble. If an oil forms instead, it may indicate the presence of impurities or that the product has a low melting point. In this case, proceed directly to back-extraction.

Step 3: Back-Extraction and Final Isolation

  • Back-Extraction: Transfer the acidified aqueous slurry back into a clean separatory funnel. Add a fresh portion of ethyl acetate (approximately one-third to one-half of the total aqueous volume).

  • Mixing: Shake the funnel vigorously for 1-2 minutes, remembering to vent. The protonated mandelic acid will be extracted from the aqueous phase into the ethyl acetate.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer, which can now be discarded as aqueous waste.

  • Repeat Back-Extraction: To maximize the recovery of the product, extract the aqueous layer at least two more times with fresh portions of ethyl acetate. Combine all the organic extracts in a single flask.

  • Brine Wash: Wash the combined organic extracts with a portion of brine. This helps to remove the bulk of the dissolved water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Add the drying agent until it no longer clumps together.

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude, but significantly purified, 2-Nitro-4-(trifluoromethyl)mandelic acid.

Troubleshooting and Further Purification

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can often be broken by adding a small amount of brine or by gentle swirling. In persistent cases, filtering the entire mixture through a pad of celite can be effective.

  • Product Oiling Out: If the product "oils out" instead of precipitating upon acidification, it is not a cause for alarm. Simply proceed with the back-extraction into the organic solvent as described.

  • Further Purification: The isolated product may still contain minor impurities. Recrystallization from a suitable solvent system (e.g., toluene/heptane or water) can be employed to achieve higher purity.

Conclusion

The liquid-liquid extraction protocol detailed in this application note provides a robust and efficient method for the isolation of crude 2-Nitro-4-(trifluoromethyl)mandelic acid. By leveraging the principles of acid-base chemistry, this technique effectively separates the acidic target compound from neutral and basic impurities. The careful control of pH and the appropriate choice of solvents are critical to the success of this purification strategy. This protocol serves as a reliable foundation for researchers requiring high-purity material for their synthetic and developmental endeavors.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mandelic Acid. Org. Synth. 1925, 5, 77. Retrieved from [Link]

  • Uslu, H. (2022). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. Molecules, 27(18), 5981. Retrieved from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Nitro-4-(trifluoromethyl)mandelic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers encounter when working with highly electron-deficient and s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers encounter when working with highly electron-deficient and sterically hindered mandelic acid derivatives.

The synthesis of 2-nitro-4-(trifluoromethyl)mandelic acid from 2-nitro-4-(trifluoromethyl)benzaldehyde[1] is notoriously difficult. Traditional cyanohydrin formation and hydrolysis protocols often result in abysmal yields due to competing side reactions. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to maximize your reaction yield.

Mechanistic Insights & Synthetic Workflow

The core challenge in this synthesis lies in the electronic and steric properties of the starting material. The ortho-nitro and para-trifluoromethyl groups are powerful electron-withdrawing groups (EWGs). While these EWGs accelerate the initial nucleophilic attack by cyanide, they render the resulting cyanohydrin thermodynamically unstable[2]. Under basic or standard aqueous conditions, the intermediate undergoes rapid retro-cyanation (a retro-aldol-type cleavage), reverting to the starting aldehyde and releasing cyanide.

To circumvent this, our optimized workflow traps the intermediate as an O-trimethylsilyl (TMS) ether using Trimethylsilyl cyanide (TMSCN)[3]. This prevents reversibility. Subsequent hydrolysis must be performed under strictly acidic conditions to push the nitrile through the sterically hindered amide intermediate to the final carboxylic acid without triggering retro-cyanation.

SynthesisPathway A 2-Nitro-4-(trifluoromethyl) benzaldehyde B O-TMS Cyanohydrin Intermediate A->B TMSCN, ZnI2 (Cyanation) B->A Basic conditions (Retro-cyanation) C 2-Nitro-4-(trifluoromethyl) mandelic acid B->C Conc. HCl, Heat (Hydrolysis)

Two-step synthesis of 2-Nitro-4-(trifluoromethyl)mandelic acid via TMS-cyanohydrin intermediate.

Condition Optimization & Quantitative Data

The table below summarizes the causality between chosen reaction conditions and the resulting overall yield.

Cyanation ReagentsHydrolysis ConditionsMajor Observed ByproductOverall Yield (%)
NaCN, H₂O/EtOHNaOH (aq), Reflux2-Nitro-4-(CF₃)benzaldehyde< 15%
NaCN, NaHSO₃Conc. HCl, 50°CAmide intermediate35 - 40%
TMSCN, ZnI₂ (cat) Conc. HCl / AcOH, 100°C None (Clean conversion) 82 - 88%

Troubleshooting Guide & FAQs

Troubleshooting Start Low Yield of Mandelic Acid Check1 Identify Bottleneck Step Start->Check1 Cyanation Cyanation Step (Incomplete conversion) Check1->Cyanation Hydrolysis Hydrolysis Step (Aldehyde recovery or Amide buildup) Check1->Hydrolysis Sol1 Use TMSCN + Lewis Acid (Traps intermediate) Cyanation->Sol1 Sol2 Avoid basic hydrolysis. Use 12M HCl at 100°C Hydrolysis->Sol2

Diagnostic logic tree for resolving low yields in mandelic acid synthesis.

Q1: I am recovering mostly unreacted 2-nitro-4-(trifluoromethyl)benzaldehyde after the hydrolysis step. What went wrong? A: You are experiencing retro-cyanation. Because the aromatic ring is heavily decorated with electron-withdrawing groups, the cyanohydrin intermediate is thermodynamically unstable in the presence of base or weak nucleophiles[2]. If you attempted basic hydrolysis (e.g., NaOH/KOH), the intermediate underwent a rapid retro-aldol-type cleavage, expelling the cyanide ion and regenerating the aldehyde. Solution: Strictly avoid basic conditions. Use TMSCN for the cyanation to form a stable O-TMS cyanohydrin[3], and perform the hydrolysis under strongly acidic conditions (e.g., concentrated HCl) to irreversibly convert the nitrile to the carboxylic acid.

Q2: My LC-MS shows a massive peak corresponding to the amide intermediate (M+18), but very little of the desired mandelic acid. How do I push the reaction to completion? A: The ortho-nitro group creates severe steric hindrance around the benzylic carbon. While the first hydration step (nitrile → amide) proceeds relatively well, the second hydrolysis step (amide → carboxylic acid) requires the formation of a bulky tetrahedral intermediate. The steric clash from the ortho-nitro group significantly raises the activation energy for this step. Solution: Increase the thermal energy and acid concentration. Switch from dilute aqueous HCl to a mixture of concentrated HCl and glacial acetic acid (1:1 v/v) and reflux at 100°C for 24 hours. The acetic acid acts as a co-solvent to keep the hydrophobic intermediate dissolved, ensuring maximum exposure to hydronium ions.

Q3: How can I safely scale up the cyanation step without the severe risks associated with HCN gas generation? A: Traditional methods using NaCN and mineral acids generate highly toxic HCN gas, which is hazardous at scale. Solution: Utilize TMSCN in a dry organic solvent (like dichloromethane) with a catalytic amount of a Lewis acid (e.g., ZnI₂). This method avoids free HCN gas and drives the reaction to completion by precipitating the stable O-TMS cyanohydrin[3]. Alternatively, continuous-flow reactors have been successfully employed to safely manage cyanohydrin resolution and synthesis at scale[4].

Validated Experimental Protocol

This protocol is designed as a self-validating system. The use of TLC ensures the cyanation is complete before proceeding, and the specific acid-base extraction during workup guarantees that only the fully hydrolyzed carboxylic acid is isolated, leaving unreacted amides or aldehydes behind.

Step 1: Preparation of 2-Nitro-4-(trifluoromethyl)mandelonitrile O-TMS ether
  • Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 10.0 g (45.6 mmol) of 2-nitro-4-(trifluoromethyl)benzaldehyde[1] in 100 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 0.15 g (0.46 mmol, 1 mol%) of anhydrous Zinc Iodide (ZnI₂) as a Lewis acid catalyst. Cool the mixture to 0°C in an ice bath.

  • Cyanation: Dropwise, add 6.8 mL (54.7 mmol, 1.2 eq) of Trimethylsilyl cyanide (TMSCN) over 15 minutes. (Caution: Perform in a well-ventilated fume hood).

  • Validation: Remove the ice bath and stir at room temperature for 2 hours. Validate reaction completion by TLC (Hexanes/EtOAc 4:1); the aldehyde spot should completely disappear.

  • Isolation: Quench with 50 mL of saturated NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude O-TMS cyanohydrin as a yellow oil.

Step 2: Acidic Hydrolysis to 2-Nitro-4-(trifluoromethyl)mandelic acid
  • Reaction: Transfer the crude O-TMS cyanohydrin to a 250 mL heavy-walled pressure flask or a round-bottom flask equipped with a reflux condenser. Add 40 mL of glacial acetic acid and 40 mL of concentrated Hydrochloric Acid (37%).

  • Hydrolysis: Heat the mixture to 100°C with vigorous stirring for 24 hours. The TMS group is cleaved in situ, and the nitrile is hydrolyzed through the amide to the acid.

  • Quench: Cool the reaction to room temperature and dilute with 100 mL of ice water. Extract the aqueous phase with Ethyl Acetate (3 x 75 mL).

  • Self-Validating Purification: Combine the organic layers and extract with 1M NaOH (3 x 50 mL). Scientific rationale: This selectively pulls the deprotonated carboxylic acid into the aqueous phase, leaving unreacted aldehyde and stalled amide intermediates in the organic layer.

  • Precipitation: Acidify the combined aqueous NaOH extracts with conc. HCl to pH 1.

  • Final Isolation: Extract the precipitated product with Ethyl Acetate (3 x 75 mL), dry over Na₂SO₄, and evaporate the solvent. Recrystallize from Toluene/Hexanes to afford pure 2-nitro-4-(trifluoromethyl)mandelic acid.

References

  • Title : A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin Source : sbq.org.br URL : 4

  • Title : Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC Source : nih.gov URL : 2

  • Title : US7022876B2 - Preparation of mandelic acid derivatives Source : google.com URL : 3

  • Title : 2-Nitro-4-(trifluoromethyl)benzaldehyde 97 109466-87-7 - MilliporeSigma Source : sigmaaldrich.com URL : 1

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 2-Nitro-4-(trifluoromethyl)mandelic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis and isolation of 2-Nitro-4-(trifluoromethyl)mande...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis and isolation of 2-Nitro-4-(trifluoromethyl)mandelic acid . Due to the highly activated nature of this specific aromatic ring, standard mandelic acid crystallization protocols often fail, leading to heavy byproduct contamination and yield loss.

This center provides mechanistic insights, a self-validating experimental protocol, and a troubleshooting FAQ to help you achieve high-purity crystalline products.

Mechanistic Insight: The Reactivity Problem

The synthesis of 2-nitro-4-(trifluoromethyl)mandelic acid typically proceeds via the acid-catalyzed hydrolysis of its corresponding cyanohydrin, which is derived from 2-nitro-4-(trifluoromethyl)benzaldehyde[1].

While unsubstituted mandelic acids are relatively stable, the presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups fundamentally alters the molecule's electronic landscape. These groups withdraw electron density from the aromatic ring, which in turn increases the electrophilicity of the benzylic carbon and the acidity of the carboxylic acid proton.

During the crystallization phase—especially if the aqueous solution remains highly acidic from the hydrolysis step—the molecule is highly susceptible to intermolecular esterification . The benzylic hydroxyl group of one molecule attacks the protonated carboxylic acid of another, forming a polyester dimer[2]. Furthermore, complex hydrogen-bonded dimers (such as the R22​(10) motif) can form in solution, acting as kinetic traps that disrupt proper crystal nucleation[3]. To mitigate this, we employ a biphasic crystallization strategy coupled with partial neutralization [4].

Quantitative Impurity Profiling

To successfully troubleshoot your crystallization, you must first identify the byproducts. Below is a quantitative summary of the most common impurities encountered during the isolation of 2-nitro-4-(trifluoromethyl)mandelic acid, along with their root causes and targeted mitigation strategies.

Impurity TypeTypical Abundance (Unoptimized)Target Abundance (Optimized)Root CauseMitigation Strategy
Polyester Dimer 1.0% - 5.0%< 0.05%Intermolecular esterification driven by low pH and high heat[2].Partial neutralization (pH ~1.8); strict controlled cooling rate (0.5–5 °C/hr).
Mandelamide Intermediate 2.0% - 8.0%< 0.1%Incomplete hydrolysis of the cyanohydrin precursor.Ensure adequate hydrolysis time; extract with biphasic toluene system[4].
Unreacted Benzaldehyde 0.5% - 2.0%< 0.01%Residual 2-nitro-4-(trifluoromethyl)benzaldehyde[1].Biphasic crystallization; organic solvent washing of the filter cake.
Decarboxylation Products 0.5% - 1.5%< 0.05%Thermal degradation of the highly activated α -hydroxy acid.Avoid prolonged heating >75 °C during the aging and dissolution phases.

Optimized Biphasic Crystallization Protocol

This self-validating protocol utilizes partial neutralization to suppress dimer formation and a biphasic solvent system to purge hydrophobic impurities.

Prerequisites:

  • Crude aqueous hydrolysis mixture containing 2-nitro-4-(trifluoromethyl)mandelic acid and mineral acid (e.g., HCl).

  • Aqueous Alkali (e.g., 20% NaOH or aqueous ammonia).

  • Organic Solvent (Toluene or a 9:1 Toluene/Ethyl Acetate mixture).

Step-by-Step Methodology:

  • Aqueous Phase Preparation & pH Adjustment:

    • Transfer the crude acidic hydrolysis mixture to a jacketed reactor equipped with a pH probe and overhead stirrer.

    • Self-Validation Check: Measure initial pH (typically < 0.5).

    • Slowly add the aqueous alkali while maintaining the temperature below 30 °C to prevent exothermic degradation.

    • Crucial Step: Stop the addition when the pH reaches 1.8 to 2.0 .

    • Causality: This "partial neutralization" reduces the hydronium ion concentration below the threshold required for Fischer esterification (dimerization), while ensuring the mandelic acid remains fully protonated and insoluble in its salt form[2][4].

  • Biphasic Solvent Addition:

    • Add 10–15% v/v of the organic solvent (Toluene or Toluene/EtOAc) to the partially neutralized aqueous mixture.

    • Heat the biphasic mixture to 60–70 °C under moderate stirring until the solid completely dissolves.

    • Causality: The organic layer acts as a thermodynamic sink. Hydrophobic impurities (unreacted aldehyde, amides, and colored nitro-polymeric species) partition into the organic phase, preventing them from co-precipitating[4].

  • Controlled Cooling & Nucleation:

    • Program the reactor to cool from 60 °C to 15 °C at a strict cooling rate of 0.5 to 5 °C/hour .

    • Causality: Rapid cooling causes supersaturation spikes, trapping the kinetically favored dimer in the crystal lattice. Slow cooling allows thermodynamic selection of the pure monomer[2][3].

  • Isolation and Washing:

    • Filter the resulting slurry via a Buchner funnel or centrifuge.

    • Wash the crystal cake first with cold water (to purge inorganic salts like NaCl/NH₄Cl) and then with cold toluene (to displace residual organic impurities).

    • Dry the crystals under reduced pressure at 40 °C until constant weight is achieved.

Process & Pathway Visualizations

ProcessFlow A Acidic Hydrolysis Mixture (Target + Mineral Acid) B Partial Neutralization (Alkali addition to pH 1.8) A->B C Biphasic Extraction (Add Toluene/EtOAc) B->C Purge1 Purge Excess H+ (Prevents Dimerization) B->Purge1 D Controlled Cooling (0.5 - 5 °C/hr) C->D Purge2 Extract Unreacted Aldehyde & Amide Intermediates C->Purge2 E Filtration & Washing D->E F High-Purity Crystals (<0.05% Dimer) E->F

Workflow for the optimized biphasic crystallization of mandelic acid derivatives.

Mechanism Cyanohydrin Cyanohydrin Precursor Amide Mandelamide Intermediate (Impurity) Cyanohydrin->Amide Hydrolysis (H2O/H+) Monomer 2-Nitro-4-(CF3)mandelic Acid (Target Product) Amide->Monomer Prolonged Heating (H+) Dimer Polyester Dimer (Major Impurity) Monomer->Dimer Low pH, High Temp (Intermolecular Esterification)

Reaction and degradation pathways during the synthesis and crystallization of mandelic acids.

Troubleshooting & FAQs

Q: Why is my final product heavily contaminated with a dimer (polyester) byproduct? A: Mandelic acids readily undergo intermolecular esterification where the benzylic hydroxyl group of one molecule reacts with the carboxylic acid of another[2]. The electron-withdrawing -CF₃ and -NO₂ groups exacerbate this by increasing the leaving group ability of the hydroxyl moiety under acidic conditions. If your hydrolysis mixture is not partially neutralized prior to crystallization, or if you maintain high temperatures (>60 °C) for extended periods, dimer formation accelerates. Ensure you adjust the pH to ~1.8 and strictly control your cooling rate[2].

Q: My crystallization yields an oily, yellow gel instead of discrete crystals. How do I fix this? A: This "oiling out" (liquid-liquid phase separation) occurs when the concentration of impurities—specifically the intermediate mandelamide or unreacted 2-nitro-4-(trifluoromethyl)benzaldehyde[1]—is too high, depressing the melting point of the solute mixture. The yellow color is typical of nitro-aromatic degradation products. Implement the biphasic crystallization method using toluene[4]. The organic solvent will extract these non-polar impurities, allowing the mandelic acid to nucleate properly from the aqueous phase.

Q: Does the choice of crystallization solvent affect the polymorphic form of the mandelic acid? A: Yes. Mandelic acid derivatives exhibit complex polymorphism driven by competing hydrogen-bonding networks and phenyl ring interactions[3]. Crystallizing purely from water often yields fine, difficult-to-filter powders. The presence of an organic boundary layer (toluene) not only purges impurities but often promotes the growth of larger, granular crystals with higher packing density and superior handling characteristics[5].

Q: Can I speed up the cooling rate to save processing time? A: It is highly discouraged. While rapid cooling (e.g., >10 °C/hr) will force precipitation, it severely compromises chemical purity. Fast cooling traps the mandelic acid dimers and other oligomeric species within the crystal lattice before they can equilibrate back into the solution phase[2]. Adhere to the 0.5 to 5 °C/hour guideline for optimal purity.

References

  • Source: Google Patents (WO2003045888A1)
  • Source: Google Patents (US20040242693A1)
  • Source: Google Patents (JP4995429B2)
  • Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral Resolution: Evaluating 2-Nitro-4-(trifluoromethyl)mandelic Acid Against Industry Standards

For researchers and professionals in drug development and fine chemical synthesis, the isolation of single enantiomers is a critical, often challenging, step. The biological activity of a chiral molecule frequently resid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and fine chemical synthesis, the isolation of single enantiomers is a critical, often challenging, step. The biological activity of a chiral molecule frequently resides in just one of its enantiomeric forms, making efficient chiral resolution a cornerstone of modern chemistry.[1] This guide provides an in-depth comparison of chiral resolution agents, with a special focus on the potential of a novel agent, 2-Nitro-4-(trifluoromethyl)mandelic acid, evaluated against established standards such as (S)-Mandelic acid, L-Tartaric acid, and (1S)-(+)-10-Camphorsulfonic acid.

While extensive data exists for the standard agents, this guide will also explore the theoretical advantages conferred by the unique electronic properties of 2-Nitro-4-(trifluoromethyl)mandelic acid, proposing it as a potentially superior resolving agent.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most robust and scalable method for separating enantiomers remains the formation of diastereomeric salts.[2] This technique hinges on the reaction of a racemic mixture (e.g., a racemic amine) with a single enantiomer of a chiral resolving agent (a chiral acid). This acid-base reaction creates a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics.[3] This difference allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes preferentially, enabling its separation from the more soluble diastereomer, which remains in the mother liquor. Following separation, the pure enantiomer is liberated from the salt by treatment with an acid or base.[2]

racemate Racemic Mixture (e.g., R/S-Amine) diastereomers Diastereomeric Salts (R-Amine, S-Acid) (S-Amine, S-Acid) racemate->diastereomers Reacts with agent Chiral Resolving Agent (e.g., S-Acid) agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystallized) crystallization->less_soluble Separates more_soluble More Soluble Diastereomer (in Solution) crystallization->more_soluble liberation1 Liberation Step (Base Treatment) less_soluble->liberation1 liberation2 Liberation Step (Base Treatment) more_soluble->liberation2 enantiomer1 Pure Enantiomer (e.g., R-Amine) liberation1->enantiomer1 enantiomer2 Other Enantiomer (e.g., S-Amine) liberation2->enantiomer2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

A Comparative Analysis of Chiral Resolving Agents

The choice of a resolving agent is critical and often requires empirical screening to find the optimal match for a specific racemic compound.[4] The ideal agent should form highly crystalline salts with a significant difference in solubility between the two diastereomers, leading to high recovery and enantiomeric excess (e.e.).

The Standards: A Performance Overview

(S)-Mandelic acid, L-Tartaric acid, and (1S)-(+)-10-Camphorsulfonic acid are workhorses in the field of chiral resolution. Each possesses distinct characteristics that make it suitable for different types of compounds.

  • (S)-Mandelic Acid: As a simple α-hydroxy carboxylic acid, it is known for forming highly crystalline salts, which can lead to excellent enantiomeric excess in a single crystallization.[2] Its aromatic ring can participate in π-π stacking interactions within the crystal lattice, contributing to a well-ordered and stable crystal structure.

  • L-Tartaric Acid: This C4-dicarboxylic acid is one of the most cost-effective and widely used resolving agents.[2] Its two chiral centers and two acidic protons can sometimes lead to the formation of more complex salt mixtures, but its ready availability and extensive documentation make it a first-line choice for many applications.[2][5]

  • (1S)-(+)-10-Camphorsulfonic Acid: Derived from camphor, this is a strong acid (pKa ≈ -1.5) with a rigid bicyclic structure.[2] Its high acidity makes it particularly effective for resolving weakly basic amines that may not form stable salts with weaker carboxylic acids.[2]

Resolving AgentStructurepKaKey AdvantagesConsiderations
(S)-Mandelic Acid α-hydroxy carboxylic acid~3.41Often forms highly crystalline salts, leading to high e.e.[2]Can be more expensive than tartaric acid.
L-Tartaric Acid C4-dicarboxylic acidpKa1 ≈ 2.98, pKa2 ≈ 4.34Inexpensive, readily available, and widely documented.[2]Can form complex salt mixtures due to two acidic protons.
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic acid derivative~ -1.5Strong acid, effective for weakly basic amines.[2]High acidity may not be suitable for acid-sensitive compounds.
2-Nitro-4-(trifluoromethyl)mandelic Acid (Predicted) Substituted mandelic acid< 3.41Potentially enhanced acidity and crystal packing properties.Lack of published experimental data.
A Promising New Agent: 2-Nitro-4-(trifluoromethyl)mandelic Acid

While experimental data on the chiral resolution efficiency of 2-Nitro-4-(trifluoromethyl)mandelic acid is not yet widely published, its structure suggests it could be a highly effective resolving agent. The presence of two strong electron-withdrawing groups—a nitro group (-NO₂) and a trifluoromethyl group (-CF₃)—on the phenyl ring is expected to significantly impact its properties.

Predicted Advantages:

  • Increased Acidity: The electron-withdrawing nature of the nitro and trifluoromethyl groups will increase the acidity of the carboxylic acid proton compared to unsubstituted mandelic acid. This enhanced acidity should facilitate the formation of more stable salts, particularly with weakly basic amines.

  • Enhanced Crystallinity: These functional groups can also promote specific intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding, which may lead to the formation of a more ordered and rigid crystal lattice. This is often a key factor in achieving a significant solubility difference between diastereomeric salts and, consequently, a higher enantiomeric excess after crystallization.

  • Modified Solubility: The introduction of these substituents will alter the overall polarity and solubility of the molecule and its diastereomeric salts, potentially providing access to resolutions that are challenging with standard agents.

The selection of an appropriate resolving agent is a multifactorial decision. The following diagram illustrates a logical approach to this process.

start Start: Racemic Mixture screen Screen Resolving Agents (e.g., Mandelic Acid, Tartaric Acid, etc.) start->screen form_salts Form Diastereomeric Salts screen->form_salts analyze_solubility Analyze Solubility Difference form_salts->analyze_solubility crystallize Fractional Crystallization analyze_solubility->crystallize isolate Isolate Less Soluble Salt crystallize->isolate liberate Liberate Enantiomer isolate->liberate analyze_ee Analyze Enantiomeric Excess (e.e.) liberate->analyze_ee decision e.e. > 98%? analyze_ee->decision success Successful Resolution decision->success Yes optimize Optimize Conditions (Solvent, Temperature) decision->optimize No optimize->form_salts rescreen Select New Resolving Agent optimize->rescreen rescreen->screen

Caption: Decision-making workflow for selecting a chiral resolving agent.

Experimental Protocol: Chiral Resolution of (±)-1-Phenylethylamine

This protocol provides a general framework for the chiral resolution of a model primary amine, (±)-1-phenylethylamine, using a chiral acid resolving agent.

Materials:

  • (±)-1-Phenylethylamine

  • Chiral resolving agent (e.g., (S)-Mandelic acid)

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Stir plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • In a 100 mL Erlenmeyer flask, dissolve 10 mmol of the chiral resolving agent in 50 mL of methanol. Warm gently if necessary to achieve complete dissolution.

    • To this solution, add 10 mmol of (±)-1-phenylethylamine dropwise while stirring.

    • Allow the solution to stir at room temperature for 30 minutes.

  • Fractional Crystallization:

    • Cool the solution in an ice bath for 1-2 hours to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol, followed by cold diethyl ether to facilitate drying.

    • Allow the crystals to air dry.

  • Liberation of the Enantiomerically Enriched Amine:

    • Transfer the dried crystals to a separatory funnel.

    • Add 25 mL of 1 M NaOH solution and 25 mL of diethyl ether.

    • Shake the funnel vigorously, venting frequently. The amine will be extracted into the ether layer, while the resolving agent will remain in the aqueous layer as its sodium salt.

    • Separate the layers and extract the aqueous layer with an additional 15 mL of diethyl ether.

    • Combine the organic layers and wash with 20 mL of water.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation and Analysis:

    • Filter the drying agent and remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched 1-phenylethylamine.

    • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).[6]

Determination of Enantiomeric Excess (e.e.) by Chiral HPLC:

The enantiomeric excess is a measure of the purity of the resolved enantiomer and is calculated from the peak areas of the two enantiomers in the chromatogram.

  • Formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. A successful resolution will yield a chromatogram with one major peak and one minor peak.

Conclusion and Future Outlook

The selection of an effective chiral resolving agent is a critical step that can significantly impact the efficiency and economic viability of producing enantiomerically pure compounds. While standard agents like mandelic acid, tartaric acid, and camphorsulfonic acid have proven efficacy, there is always a need for novel agents with improved performance characteristics.

2-Nitro-4-(trifluoromethyl)mandelic acid presents a compelling theoretical case as a highly potent resolving agent due to its enhanced acidity and potential for forming highly ordered crystalline diastereomeric salts. Further experimental investigation is warranted to validate these predictions and to establish its performance against the current industry standards. Researchers are encouraged to include this and other electronically modified resolving agents in their screening protocols, as they may offer solutions for particularly challenging resolutions.

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
  • Chiral resolution. Wikipedia.
  • Kozma, D., et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Sanchez, J., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Wiley & Sons, Ltd.
  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. PMC.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral st
  • Comparison of the performance of chiral stationary phase for separ
  • Study on the Resolution Effect of Chiral Separation of Finerenone Using Different d-Tartaric Acid Derivatives.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating.
  • Chiral Resolution Methods for Mandelic Acid. Scribd.
  • Comparison of currently existing chiral resolution methods.
  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing St
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Process for the preparation and resolution of mandelic acid derivatives.
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Ecletica Quimica.
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic St
  • Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. PMC.
  • Mandelic Acid. Organic Syntheses Procedure.
  • Process for the preparation of 2-nitro-4-trifluoromethylaniline.
  • 4-(Trifluoromethyl)mandelic acid. EvitaChem.

Sources

Comparative

A Guide to Vibrational Spectroscopy: Cross-Validation of FTIR and Raman Spectra for the Characterization of 2-Nitro-4-(trifluoromethyl)mandelic Acid

This technical guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the structural elucidation of 2-Nitro-4-(trifluoromethyl)mandelic acid. Designed for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the structural elucidation of 2-Nitro-4-(trifluoromethyl)mandelic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices. It establishes a framework for using these two powerful, complementary techniques to build a self-validating and authoritative characterization of complex organic molecules.

Introduction: The Analytical Challenge

2-Nitro-4-(trifluoromethyl)mandelic acid is a complex chiral molecule featuring multiple functional groups that are critical to its chemical identity and potential applications in pharmaceutical synthesis.[1][2] Its structure comprises a mandelic acid core, which provides hydroxyl and carboxylic acid functionalities, substituted on the aromatic ring with a strongly electron-withdrawing nitro group (-NO₂) and a trifluoromethyl (-CF₃) group.[3][4] A thorough characterization is essential to confirm its identity, purity, and structure, which dictates its reactivity and suitability for further use.

Vibrational spectroscopy, which probes the fundamental vibrations of molecular bonds, is an indispensable, non-destructive tool for this purpose.[4][5] However, relying on a single spectroscopic method can provide an incomplete picture. This guide demonstrates the synergistic power of using both FTIR and Raman spectroscopy. While both are vibrational techniques, they operate on different physical principles, providing complementary information that, when combined, offers a more complete and robust structural analysis.[6][7][8]

The Complementary Principles of FTIR and Raman Spectroscopy

FTIR and Raman spectroscopy both measure the vibrational energies of a molecule, but the "selection rules" that govern which vibrations are active differ significantly.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule.[9][10] A vibration will be "IR-active" if it causes a change in the molecule's net dipole moment.[8][11] Consequently, FTIR is highly sensitive to polar functional groups like the hydroxyl (-OH), carbonyl (C=O), and nitro (-NO₂) groups, which produce strong, characteristic absorption bands.[3][9]

  • Raman Spectroscopy: This technique involves illuminating a sample with a monochromatic laser and measuring the inelastically scattered light.[9] A vibration is "Raman-active" if it causes a change in the polarizability of the molecule's electron cloud.[8] This makes Raman spectroscopy particularly effective for analyzing non-polar, symmetric bonds and aromatic backbones.[4][9]

The complementary nature of these techniques is a foundational principle in vibrational spectroscopy.[6] Often, vibrations that are strong in an FTIR spectrum are weak or absent in a Raman spectrum, and vice versa.[6] This allows for a comprehensive vibrational profile when the data from both are cross-validated.

Experimental Protocols: A Self-Validating Workflow

Obtaining high-quality, reproducible spectra is contingent upon meticulous sample preparation and data acquisition.[12][13] The following protocols are designed for the analysis of solid-state 2-Nitro-4-(trifluoromethyl)mandelic acid.

FTIR Spectroscopy Protocol (KBr Pellet Method)

The potassium bromide (KBr) pellet technique is a standard transmission method for analyzing solid powder samples.[12][13] KBr is used as a matrix because it is transparent in the mid-infrared region.[12]

Step-by-Step Methodology:

  • Sample Grinding: Weigh approximately 1-2 mg of the 2-Nitro-4-(trifluoromethyl)mandelic acid sample and place it in a clean agate mortar.[3][12]

  • Matrix Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar.[12] Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared light.[14]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[12]

  • Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record a background spectrum of a blank KBr pellet to correct for atmospheric moisture and any impurities in the KBr.[13]

  • Sample Analysis: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add at least 32 scans to ensure a high signal-to-noise ratio.

FTIR_Workflow FTIR Experimental Workflow (KBr Method) cluster_prep Sample Preparation cluster_acq Data Acquisition Grind 1. Grind Sample (1-2 mg) Mix 2. Mix with KBr (100-200 mg) Grind->Mix Press 3. Press Pellet (7-10 tons) Mix->Press Background 4. Acquire Background (Blank KBr Pellet) Press->Background Sample 5. Acquire Sample Spectrum (4000-400 cm-1) Background->Sample

Caption: Workflow for FTIR analysis using the KBr pellet method.

FT-Raman Spectroscopy Protocol

Raman spectroscopy of solid samples requires minimal preparation, which is a significant advantage.[5][15]

Step-by-Step Methodology:

  • Sample Mounting: Place a small amount (a few milligrams) of the crystalline 2-Nitro-4-(trifluoromethyl)mandelic acid powder directly onto a clean microscope slide or into an aluminum sample cup.[4]

  • Instrument Setup: Place the sample holder into the FT-Raman spectrometer.

  • Data Acquisition: Illuminate the sample using a near-infrared laser (e.g., 1064 nm) to minimize potential fluorescence, which can be an issue with aromatic compounds.[16] Adjust the laser power (e.g., 100-300 mW) and the number of scans to achieve a good signal-to-noise ratio without causing thermal degradation of the sample.[4][16] Acquire the spectrum over a Stokes shift range, typically from 3500 cm⁻¹ to 100 cm⁻¹.

Raman_Workflow FT-Raman Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Mount 1. Place Powder on Slide or in Sample Cup Position 2. Position Sample in Spectrometer Mount->Position Acquire 3. Acquire Spectrum (1064 nm laser) Position->Acquire

Caption: Workflow for FT-Raman analysis of a solid powder sample.

Comparative Spectral Analysis: Deconvoluting the Molecular Fingerprint

The true power of cross-validation becomes apparent during spectral interpretation. The expected vibrational modes for 2-Nitro-4-(trifluoromethyl)mandelic acid are assigned below, highlighting the expected intensity in each technique.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected FTIR IntensityExpected Raman IntensityRationale for Complementarity
O-H Stretch (Alcohol & Acid) -OH, -COOH3400 - 2500 (very broad)StrongWeak to MediumThe highly polar O-H bond leads to a strong, broad absorption in FTIR due to hydrogen bonding. Its Raman signal is typically weak.[9][17]
Aromatic C-H Stretch Ar-H3100 - 3000MediumStrongThe symmetric stretching of the aromatic ring is more effectively detected by Raman spectroscopy.
C=O Stretch Carboxylic Acid (-COOH)~1700Very StrongMediumThe large change in dipole moment during the C=O stretch results in one of the most intense bands in the FTIR spectrum.[9][18]
NO₂ Asymmetric Stretch Nitro (-NO₂)1550 - 1475Very StrongMediumThe N-O bonds are highly polar, making both nitro stretches exceptionally strong in FTIR, serving as a key diagnostic marker.[3][11][19]
Aromatic C=C Stretch Aromatic Ring1600 - 1450Medium to StrongStrongThe symmetric "breathing" modes of the aromatic ring are highly polarizable and thus generate strong Raman signals.[18]
NO₂ Symmetric Stretch Nitro (-NO₂)1360 - 1290Very StrongStrongSimilar to the asymmetric stretch, this mode is a powerful indicator in FTIR.[3][11][19]
C-F Stretches Trifluoromethyl (-CF₃)1350 - 1100StrongWeak to MediumThe high electronegativity of fluorine creates polar C-F bonds, leading to strong FTIR absorption bands.[4][20]
C-O Stretch (Alcohol & Acid) -C-OH, -C-OOH1300 - 1000StrongWeakThese polar bonds are clearly visualized with FTIR spectroscopy.
Aromatic Ring Out-of-Plane Bend Substituted Benzene900 - 675StrongWeakThese bending modes often give strong signals in FTIR and can help confirm the substitution pattern of the aromatic ring.[11]

Discussion: The Synergy of Cross-Validation

By analyzing the spectra together, a self-validating structural narrative emerges.

  • Unambiguous Identification of Polar Groups via FTIR: The FTIR spectrum will provide undeniable evidence for the key functional groups. The extremely intense asymmetric and symmetric stretching bands of the nitro group between 1550-1290 cm⁻¹ are primary diagnostic markers.[3][11] Likewise, the very strong carbonyl (C=O) peak around 1700 cm⁻¹ and the broad hydroxyl (O-H) absorption confirm the mandelic acid core. The strong C-F stretching signals further confirm the trifluoromethyl substituent.

  • Clarification of the Carbon Skeleton via Raman: While FTIR confirms the functional groups, Raman spectroscopy excels at elucidating the carbon backbone. The aromatic ring C=C stretching and C-H stretching vibrations will appear as sharp, well-defined peaks, providing a clearer picture of the aromatic system than the often-congested fingerprint region of the FTIR spectrum.[8] The symmetric NO₂ stretch will also likely be strong in the Raman spectrum.

  • Overcoming Ambiguity: The intense nitro group absorptions in the FTIR spectrum can sometimes obscure other important peaks in the 1400-1300 cm⁻¹ region.[11] Raman spectroscopy can resolve this ambiguity by detecting vibrations in this region that may be weak in the FTIR spectrum, such as certain C-H bending or ring modes.

This process of cross-validation is visualized in the logical workflow below.

CrossValidation_Logic Logical Workflow for Spectroscopic Cross-Validation Molecule 2-Nitro-4-(trifluoromethyl) mandelic Acid FTIR FTIR Spectroscopy Molecule->FTIR Raman Raman Spectroscopy Molecule->Raman FTIR_Data FTIR Spectrum: - Strong -NO2, C=O, O-H, C-F bands - Confirms polar functional groups FTIR->FTIR_Data Raman_Data Raman Spectrum: - Strong Aromatic C=C, C-H bands - Elucidates carbon backbone - Resolves overlapping regions Raman->Raman_Data Validation Cross-Validation FTIR_Data->Validation Raman_Data->Validation Conclusion Comprehensive & Confident Structural Characterization Validation->Conclusion

Conclusion

Neither FTIR nor Raman spectroscopy alone can provide a complete and unambiguous characterization of a complex molecule like 2-Nitro-4-(trifluoromethyl)mandelic acid. FTIR excels in the definitive identification of its highly polar nitro, carbonyl, hydroxyl, and trifluoromethyl functional groups. In contrast, Raman spectroscopy provides superior insight into the non-polar aromatic backbone and helps resolve spectral regions that may be obscured in the FTIR spectrum.

By employing both techniques in a cross-validating workflow, researchers can build a comprehensive and trustworthy structural profile of the target molecule. This synergistic approach ensures that the strengths of one technique compensate for the limitations of the other, leading to an authoritative and scientifically rigorous characterization essential for drug discovery and development.[7][10]

References

  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Benchchem.
  • GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons. Journal of Chromatographic Science.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • Application Note: FT-IR and FT-Raman Analysis of Trifluoromethylpyridines. Benchchem.
  • Sample preparation for FT-IR. Unknown Source.
  • FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Unknown Source.
  • Sampling Techniques for FTIR Spectroscopy. JASCO Inc.
  • A study of the solvent dependence of the structures and the vibrational, 1H and 13C NMR spectra of L- and DL-mandelic acid and L- and DL-3-phenyllactic acid. ResearchGate.
  • FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Unknown Source.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • FTIR Analysis and Evaluation of Carcinogenic and Mutagenic Risks of Nitro-Polycyclic Aromatic Hydrocarbons in PM1.0. PubMed.
  • FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. Unknown Source.
  • IR: nitro groups. Unknown Source.
  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. PMC.
  • FTIR and Raman – Composition and Contamination Analysis. EAG Laboratories.
  • Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. ResearchGate.
  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments.
  • 1st Sample preparation. Nanophoton.
  • Infrared circular dichroism associated with the hydroxyl-stretching vibration in the methyl ester of mandelic acid. Journal of the American Chemical Society - ACS Publications.
  • Combining Fourier Transform Infrared and Raman Spectroscopy to Characterize Kerogen Molecular Structures: Insights into Their Thermal Maturity. MDPI.
  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager.
  • Mandelic acid(611-71-2) IR Spectrum. ChemicalBook.
  • Electronic Effects of CF3 Group in Polyfluorinated Toluenes: Infrared, Raman, and Ultraviolet Spectra. ResearchGate.
  • Infrared and Raman spectra of ethyl trifluoromethanesulfonate, CF3SO2OCH2CH3. An experimental and theoretical study. Request PDF - ResearchGate.
  • Infrared and Raman spectra and theoretical study of methyl trifluoromethyl sulfone, CF3SO2CH3. Request PDF - ResearchGate.
  • Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[. Research India Publications. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEesazuC4ArXVGTjOnm1PnB5Ay4l5N3B3Dv-5ybXfeoQEJAMPaCUTeYiugajS5-jOe_R0WE45uK4DVKssvEo7QjE0BAWCir3cNTVRDW2JE8N33G-Pz3NJhv02WBH4K_uMCB_1hNCzQ0KonOoIFUb22FzDDQ3Hn5nQk=
  • 2-Nitro-4-(trifluoromethyl)benzaldehyde 97 109466-87-7. MilliporeSigma.
  • Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Scientific & Academic Publishing.
  • CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. Unknown Source.
  • Combined FTIR and Raman microspectroscopy analysis of laminates. Thermo Fisher Scientific.
  • FTIR and laser Raman spectra of 2-hydroxy-5 - methyl-3-nitro pyridine. Unknown Source.
  • Spectroscopic (FT-IR, FT-Raman & UV-Vis) and Density Functional Theory Studies of Cefadroxil. Unknown Source.
  • Synthesis and Characterization of a New Molecularly Imprinted Polymer for Selective Extraction of Mandelic Acid Metabolite from Human Urine as a Biomarker of Environmental and Occupational Exposures to Styrene. MDPI.
  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimet. Semantic Scholar.

Sources

Validation

A Comparative Guide to the Acidity of Substituted and Unsubstituted Mandelic Acids for Pharmaceutical Research

In the landscape of drug discovery and development, the physicochemical properties of a molecule are paramount.[1][2][3] Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the physicochemical properties of a molecule are paramount.[1][2][3] Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's behavior in physiological systems.[4][5] It governs solubility, membrane permeability, and interaction with biological targets, thereby influencing the entire pharmacokinetic and pharmacodynamic profile of a candidate molecule.[3][4][5] This guide provides an in-depth comparative analysis of the acidity of unsubstituted mandelic acid and a rationally designed analogue, 2-Nitro-4-(trifluoromethyl)mandelic acid, offering insights into how strategic structural modifications can fine-tune this essential property.

Mandelic acid, an aromatic alpha-hydroxy acid, serves as a versatile scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[6][7][8] Its derivatives have found applications as antimicrobial, antiviral, and anticancer agents.[6][8] Understanding how substituents on the phenyl ring modulate its acidity is crucial for the rational design of new derivatives with optimized properties.

Molecular Structures and the Rationale for Enhanced Acidity

The acidity of a carboxylic acid is a direct reflection of the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups (EWGs) substituted on the aromatic ring can significantly increase acidity by delocalizing the negative charge of the carboxylate anion through inductive and/or resonance effects, thereby stabilizing it.[9][10][11]

In the case of 2-Nitro-4-(trifluoromethyl)mandelic acid , two powerful EWGs are introduced onto the mandelic acid backbone:

  • Nitro Group (-NO2): Positioned at the ortho (2) position, the nitro group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M).[9][12][13] Its presence significantly stabilizes the carboxylate anion, leading to a substantial increase in acidity.

  • Trifluoromethyl Group (-CF3): Located at the para (4) position, the trifluoromethyl group is one of the most potent electron-withdrawing groups used in medicinal chemistry.[14][15][16] It operates primarily through a powerful inductive effect (-I), further delocalizing the negative charge and enhancing the stability of the conjugate base.[15][16]

Conversely, unsubstituted mandelic acid lacks these electron-withdrawing substituents. The phenyl group itself has a mild electron-donating character through resonance, which slightly destabilizes the carboxylate anion compared to its substituted counterpart.

Based on these electronic effects, a significantly lower pKa is predicted for 2-Nitro-4-(trifluoromethyl)mandelic acid compared to unsubstituted mandelic acid.

Caption: Structural comparison and electronic effects influencing acidity.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the predicted differences in acidity, potentiometric titration is a precise and reliable method.[17][18][19][20] This technique involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the pH. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acid and its conjugate base are equal.[17]

Methodology
  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10 to ensure accurate pH measurements.[17]

  • Sample Preparation:

    • Prepare 1 mM solutions of both unsubstituted mandelic acid and 2-Nitro-4-(trifluoromethyl)mandelic acid.

    • Dissolve the required quantity of each compound in a suitable solvent (e.g., a co-solvent system like water/methanol if solubility is low) and dilute to the final concentration.

    • To maintain a constant ionic strength throughout the titration, use a 0.15 M potassium chloride (KCl) solution as the solvent.[17]

  • Titration Procedure:

    • Place a known volume (e.g., 50 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[17]

    • Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution, adding the titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa value corresponds to the pH at the half-equivalence point (the point where half the volume of titrant required to reach the equivalence point has been added).[17]

Caption: Workflow for pKa determination via potentiometric titration.

Comparative Data Analysis

The following table summarizes the established pKa for mandelic acid and the theoretically predicted pKa for its substituted derivative. The prediction is based on the additive effects of the Hammett substituent constants (σ), which quantify the electronic influence of substituents on the reactivity of benzene derivatives.[12][21]

CompoundSubstituentsExpected Electronic EffectsLiterature pKaPredicted pKa
Mandelic AcidNoneMild electron-donating character3.37 - 3.85[22][23][24]N/A
2-Nitro-4-(trifluoromethyl)mandelic acid2-NO₂, 4-CF₃Strong inductive (-I) and resonance (-M) withdrawalN/A< 2.0

The nitro group in the ortho position and the trifluoromethyl group in the para position are both strongly electron-withdrawing, which is reflected in their positive Hammett σ constants.[25] The combined effect of these two groups is expected to dramatically increase the acidity of the carboxylic acid, lowering the pKa by more than a full unit compared to the unsubstituted parent compound.

Conclusion and Implications for Drug Development

The comparative analysis clearly demonstrates the profound impact of aromatic substitution on the acidity of mandelic acid. The introduction of powerful electron-withdrawing groups, such as nitro and trifluoromethyl moieties, leads to a significant increase in acidity (a lower pKa value).

For researchers and drug development professionals, this principle is a powerful tool. By strategically modifying the substitution pattern of a lead compound, it is possible to precisely modulate its pKa. This allows for the optimization of critical ADME (absorption, distribution, metabolism, and excretion) properties.[3][5] For instance, adjusting the pKa can alter a drug's ionization state at physiological pH (around 7.4), which in turn affects its ability to cross cell membranes and its solubility in aqueous environments.[4] A thorough understanding and experimental determination of pKa are therefore indispensable steps in the journey from a chemical scaffold to a viable therapeutic agent.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Pion. What is pKa and how is it used in drug development? (2023). Available from: [Link]

  • Kumar, A., et al. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances (2024). Available from: [Link]

  • O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 14th Edition, Whitehouse Station, NJ: Merck & Co., Inc. (2006), p. 981.
  • Manallack, D.T., et al. The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews (2013). Available from: [Link]

  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Available from: [Link]

  • Avdeef, A. The Significance of Acid/Base Properties in Drug Discovery. PMC (2013). Available from: [Link]

  • Wikipedia. Mandelic acid. Available from: [Link]

  • Taylor & Francis. Mandelic acid – Knowledge and References. Available from: [Link]

  • Manallack, D.T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry (2007). Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

  • De Vrieze, M., et al. Development of Methods for the Determination of pKa Values. PMC (2013). Available from: [Link]

  • Xi'an Lyphar Biotech Co. Chemical Structure and Physical Properties of Mandelic Acid. (2024). Available from: [Link]

  • Brainly.in. Electron withdrawing groups increase acidity. (2023). Available from: [Link]

  • RSC Publishing. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). Available from: [Link]

  • Scribd. Hammett Substituent Constants Table. Available from: [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • NC State University Libraries. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Grokipedia. Hammett equation. Available from: [Link]

  • Wikipedia. Hammett equation. Available from: [Link]

  • askIITians. Based on pKa values, the order of decreasing acidity of carboxylic ac. (2025). Available from: [Link]

  • Dalal Institute. Substituent and Reaction Constants. Available from: [Link]

  • Mini Reviews in Medicinal Chemistry. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (2021). Available from: [Link]

  • ResearchGate. Correlation between Hammett Substituent Constants and Directly Calculated ??-Conjugation Strength. Available from: [Link]

  • ACS Publications. Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. (2006). Available from: [Link]

  • Science.gov. hammett substituent constants: Topics. Available from: [Link]

  • UT Austin Chemistry & Biochemistry Research Web Sites. Unit 4: Free Energy Relationships. Available from: [Link]

  • HCPG. Acidity of Carboxylic Acids. Available from: [Link]

  • Quora. Why do electron withdrawing groups increase the acidity of carboxylic acids? (2020). Available from: [Link]

  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Available from: [Link]

  • Prakash, G.K.S., et al. Superelectrophiles and the effects of trifluoromethyl substituents. PMC (2012). Available from: [Link]

  • ResearchGate. Superelectrophiles and the Effects of Trifluoromethyl Substituents. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Nitro-4-(trifluoromethyl)mandelic acid

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Nitro-4-(trifluoromethyl)mandelic acid. Designed for researchers, scientists, and drug development professionals, thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Nitro-4-(trifluoromethyl)mandelic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to explain the scientific rationale behind each procedure. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining strict regulatory compliance.

Executive Summary: Immediate Safety Directives

The disposal of 2-Nitro-4-(trifluoromethyl)mandelic acid is governed by its hazardous properties, stemming from its nitroaromatic and fluorinated structure. Improper disposal poses significant risks.

  • DO NOT dispose of this chemical or its residues down the drain or in regular solid waste.[1][2]

  • ALWAYS treat 2-Nitro-4-(trifluoromethyl)mandelic acid and all contaminated materials as hazardous waste.[1][2][3]

  • ALWAYS wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling the waste.

  • IMMEDIATELY consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.[1][3]

Hazard Profile: Understanding the "Why"

  • Nitroaromatic Moiety : Nitroaromatic compounds are well-documented for their environmental toxicity and potential for creating explosive mixtures, particularly with nitric acid.[4][5] Their biodegradation is often slow, making environmental release a significant concern.[5][6]

  • Trifluoromethyl Group : The carbon-fluorine bond is exceptionally strong. The primary disposal method for such compounds is high-temperature incineration to ensure complete destruction and prevent the release of persistent fluorinated compounds into the environment.[7] Thermal decomposition can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[8]

  • Carboxylic Acid Group : While the acidity itself is a lesser concern for disposal, it contributes to the overall reactivity of the molecule.

  • Inferred Hazards : Based on data for structurally similar chemicals, 2-Nitro-4-(trifluoromethyl)mandelic acid is expected to cause serious skin and eye irritation and may cause respiratory irritation.[8][9][10][11][12]

Core Disposal Protocol: A Step-by-Step Methodology

The guiding principle for disposal is the "cradle-to-grave" responsibility for hazardous waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14]

Step 1: Waste Characterization and Segregation

Causality: Proper segregation is critical to prevent potentially violent chemical reactions within a waste container and to streamline the disposal process, which is often waste-stream specific. Mixing incompatible waste streams complicates disposal and increases costs.[3][7]

  • Designate as Halogenated Organic Waste: Due to the presence of the trifluoromethyl group, this compound must be classified as a halogenated organic waste.

  • Isolate the Waste Stream: Collect all waste containing 2-Nitro-4-(trifluoromethyl)mandelic acid in a dedicated waste container. This includes:

    • Residual or unused solid chemical.

    • Contaminated disposables (e.g., weighing papers, pipette tips, gloves, and bench paper).[2][7]

    • Solvent rinsate from decontaminating glassware (see Section 4).

  • Do Not Mix: Never mix this waste with non-halogenated solvents, aqueous waste, strong acids, bases, or oxidizing agents.[3][7]

Step 2: Container Selection and Labeling

Causality: The container must be chemically resistant to the waste and sealable to prevent the release of vapors. Proper labeling is a legal requirement that ensures safe handling and accurate tracking.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[7]

  • Label Correctly and Completely: The label must be securely affixed to the container and include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "2-Nitro-4-(trifluoromethyl)mandelic acid."

    • An accurate list of all container contents, including any solvents used for rinsing.

    • The date when waste was first added to the container.

Step 3: Accumulation and Storage

Causality: Federal and state regulations strictly control the location and duration of hazardous waste storage to minimize the risk of spills or accidents.

  • Use a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of waste generation and under the control of the laboratory personnel.[7][13]

  • Keep Containers Closed: Waste containers must remain securely closed at all times, except when actively adding waste.[3][7]

  • Adhere to Storage Limits: Do not exceed the SAA storage limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely toxic (P-listed) wastes.[13][15] Schedule a pickup well before these limits are reached.

Step 4: Arranging Final Disposal

Causality: Final disposal of hazardous waste is a highly regulated process that can only be performed by licensed professionals to ensure it is handled safely and destroyed in a compliant manner.

  • Contact Your EHS Department: Once your waste container is full or your project is complete, contact your institution's EHS office to request a waste pickup.[1][3]

  • Complete Necessary Paperwork: Accurately fill out any required waste manifests or pickup request forms. This documentation is a critical part of the regulatory "cradle-to-grave" tracking system.[3]

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport the waste for final disposal, which will be high-temperature incineration.[3][7][16]

Decontamination and Spill Management

  • Non-Disposable Glassware: Decontaminate glassware by triple-rinsing with a suitable organic solvent (e.g., acetone or ethanol). Crucially, this solvent rinsate is now hazardous waste and must be collected in your designated halogenated organic waste container.[7]

  • Empty Containers: An "empty" container that held this chemical is still considered hazardous waste until it is properly decontaminated via triple rinsing.[7] After rinsing, deface the original label and dispose of the container according to institutional policy.[13]

  • Spill Cleanup: In case of a spill, wear appropriate PPE. Absorb the spilled material with an inert absorbent like vermiculite or sand. Collect all cleanup materials into your hazardous waste container and decontaminate the area.[17]

Data and Regulatory Summary

The following table summarizes key data for the safe handling and disposal of 2-Nitro-4-(trifluoromethyl)mandelic acid, based on its constituent parts.

ParameterInformationSource(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8][9][10][12]
Personal Protective Equipment (PPE) Eyeshields/Goggles, Chemical-Resistant Gloves (Nitrile), Lab Coat.[2][9][10][18]
Primary Disposal Method High-temperature incineration via a licensed hazardous waste facility.[3][16][19]
Regulatory Framework Resource Conservation and Recovery Act (RCRA).[13][14]
Potential EPA Waste Codes F004/F005: If mixed with spent non-halogenated solvents.K-List: Possible if it's a waste from specific industrial production processes (e.g., K025 for nitrobenzene production).U/P-List: Unlikely, as it is not a commercial chemical product.D-List (Characteristic Waste): Must be evaluated for toxicity characteristic.[20][21][22]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, non-halogenated waste streams.[7][17][23]
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Fluoride (HF).[7][8]

Note: The final determination of the EPA Hazardous Waste Code must be made in consultation with your EHS department and the waste disposal company.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 2-Nitro-4-(trifluoromethyl)mandelic acid.

G cluster_prep Phase 1: In-Lab Handling & Segregation cluster_storage Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal A Waste Generation (e.g., residual chemical, contaminated gloves, rinsate) B Characterize as 'Hazardous Halogenated Organic Waste' A->B C Select Compatible Container (HDPE or Glass) B->C D Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date C->D E Place Waste in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed (Except when adding waste) E->F G Monitor Waste Volume (< 55 Gallons) F->G H Container Full or Project Complete? G->H I Contact Institutional EHS Office for Pickup Request H->I Yes J Complete Waste Manifest & All Required Paperwork I->J K EHS Arranges Pickup by Licensed Waste Contractor J->K L Final Disposal: High-Temperature Incineration K->L

Caption: Disposal workflow for 2-Nitro-4-(trifluoromethyl)mandelic acid.

References

  • 2 - Safety D
  • Safe Handling and Storage of Nitro Compounds. Benchchem.
  • SAFETY DATA SHEET - 4-Fluoro-DL-mandelic Acid. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - 1,3-Bis(trifluoromethyl)cyclohexane. TCI Chemicals.
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • SAFETY DATA SHEET - 4-(Trifluoromethyl)mandelic acid. ThermoFisher.
  • SAFETY D
  • Proper Disposal of 4-(Trifluoromethyl)umbelliferone: A Step-by-Step Guide. Benchchem.
  • Laboratory Waste Management Guidelines. University of Louisville.
  • Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Labor
  • 2-Nitro-4-trifluoromethylbenzoic acid | 320-94-5. ChemicalBook.
  • SAFETY D
  • SAFETY DATA SHEET - 2-Fluoro-4-nitrotoluene. Fisher Scientific.
  • 4-(Trifluoromethyl)
  • SAFETY D
  • Chemical Safety Data Sheet - TRIFLUOROMETHYLHYPOFLUORITE. ChemicalBook.
  • 4-(Trifluoromethyl)mandelic acid 98 | 395-35-7. MilliporeSigma.
  • Biodegradation of Nitroaromatic Compounds and Explosives. Jim C. Spain, et al.
  • 2-Nitro-4-(trifluoromethyl)benzoic Acid | 320-94-5. Tokyo Chemical Industry Co., Ltd.
  • Disposal of Chemicals in the Labor
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Bacterial Degradation of Nitroaromatic Compounds. Ju, K. S., & Parales, R. E. (2010).
  • Frequent Questions About Managing Hazardous Waste at Academic Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • RCRA Hazardous Waste D list. US EPA.
  • Mandelic acid - Wikipedia. Wikipedia.
  • 4-(Trifluoromethyl)mandelic acid | 395-35-7. EvitaChem.
  • EPA HAZARDOUS WASTE CODES. US EPA.
  • 40 CFR 721.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.